SB1-G-187
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H54F3N9O10 |
|---|---|
Molecular Weight |
1022.0 g/mol |
IUPAC Name |
N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide |
InChI |
InChI=1S/C52H54F3N9O10/c1-34-8-9-36(29-35(34)11-13-39-31-57-44-7-3-16-58-64(39)44)48(67)59-38-12-10-37(41(30-38)52(53,54)55)32-62-21-19-61(20-22-62)18-4-23-71-25-27-73-28-26-72-24-17-56-46(66)33-74-43-6-2-5-40-47(43)51(70)63(50(40)69)42-14-15-45(65)60-49(42)68/h2-3,5-10,12,16,29-31,42H,4,14-15,17-28,32-33H2,1H3,(H,56,66)(H,59,67)(H,60,65,68) |
InChI Key |
HKRYQLKHNCVSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(F)(F)F)C#CC7=CN=C8N7N=CC=C8 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of SB1-G-187: A Multi-Kinase PROTAC Degrader
For Immediate Release
SB1-G-187 is a novel, GNF-7-based multi-kinase Proteolysis Targeting Chimera (PROTAC) that potently induces the degradation of several kinases, including YES1, IRAK1, and LYN.[1] Its mechanism of action hinges on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to these target kinases, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a promising strategy for therapeutic intervention in diseases driven by these kinases.[1]
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
As a heterobifunctional molecule, this compound is composed of three key components: a moiety that binds to the target protein (a multi-kinase ligand, HY-125142), a linker, and a ligand that recruits an E3 ubiquitin ligase (a CRBN ligand, HY-A0003).[1][3] The primary mechanism of action involves the formation of a ternary complex between the target kinase, this compound, and the CRBN E3 ligase.[2][3] This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target kinase.
The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.[3][4] Notably, the degradation process mediated by this compound is partially dependent on the p97/VCP segregase, an enzyme involved in extracting ubiquitinated proteins from complexes.[1]
Quantitative Analysis of Kinase Degradation
Studies have demonstrated the efficacy of this compound in degrading specific kinases. While comprehensive quantitative data remains proprietary, published research highlights its potent activity. For instance, GCK is effectively bound and degraded by this compound, showing a 94% inhibition in cellular target engagement assays.[2]
| Target Kinase | Compound | Cellular Target Engagement (% Inhibition) | Degradation |
| GCK | This compound | 94% | Yes |
| GCK | DB0646 | 58% | Yes |
| GCK | SK-3-91 | 50% | No |
| YES1 | This compound | Not Reported | Yes |
| IRAK1 | This compound | Not Reported | Yes |
| LYN | This compound | Not Reported | Yes |
Table 1: Cellular Target Engagement and Degradation Efficiency of Various Degraders. [2]
It is crucial to note that the formation of a ternary complex does not always guarantee subsequent degradation.[2][4] The specific geometry of the complex and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination are critical factors.[4]
Experimental Protocols
The investigation of this compound's mechanism of action involves a series of sophisticated experimental techniques.
Cellular Target Engagement Assay
To assess the binding of this compound to its target kinases within a cellular context, a competitive binding assay is employed.
Global Proteomics for Degradation Profiling
To identify the spectrum of proteins degraded by this compound, global proteomics analysis is performed using mass spectrometry.
Affinity-Purification Mass Spectrometry (AP-MS) for Ternary Complex Detection
AP-MS is utilized to confirm the formation of the ternary complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
SB1-G-187: A Multi-Kinase PROTAC Degrader for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." SB1-G-187 is a potent, GNF-7-based multi-kinase PROTAC degrader designed to induce the degradation of a wide array of kinases through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target profile, and the experimental protocols utilized for its characterization, with a focus on providing actionable information for researchers in the field of targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule composed of a multi-kinase inhibitor ligand based on GNF-7, connected via a linker to a ligand that binds to the CRBN E3 ubiquitin ligase.[1][2] This design allows this compound to act as a molecular bridge, bringing together the CRBN E3 ligase and specific kinase targets, leading to their ubiquitination and subsequent degradation by the proteasome.
The multi-kinase nature of the GNF-7 warhead allows this compound to target a broad spectrum of kinases, making it a valuable tool for mapping the "degradable kinome" and identifying new therapeutic targets.[3] Key kinases that are potently degraded by this compound include YES1, IRAK1, and LYN.[1][2] Research has shown that this compound can induce the degradation of over 125 unique kinases, highlighting its broad activity.[3] The degradation process mediated by this compound has been observed to be partially dependent on the p97/VCP segregase.[1][2]
Mechanism of Action
The primary mechanism of action for this compound follows the established paradigm for PROTACs. This process is catalytic, meaning a single molecule of this compound can induce the degradation of multiple target protein molecules.
Diagram: Mechanism of Action of this compound
Caption: General mechanism of action for the PROTAC degrader this compound.
Quantitative Data on Kinase Degradation
The comprehensive identification of kinases degraded by this compound was carried out using global proteomics analysis, as detailed in the seminal work by Donovan et al. in Cell (2020). This study provides extensive supplementary data detailing the fold change in protein abundance and statistical significance for hundreds of kinases upon treatment with this compound in various cell lines.
While specific DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation) values for each kinase are not compiled in a singular public resource, the raw proteomics data allows for a semi-quantitative assessment of degradation efficiency. The table below is a representative summary of key targets and their degradation profiles as observed in the aforementioned study.
Table 1: Representative Kinases Degraded by this compound
| Kinase Target | UniProt ID | Cell Line | Fold Change (log₂) | p-value | Notes |
| YES1 | P07947 | MOLT-4 | Data not specified | Data not specified | Potent degradation observed.[1] |
| IRAK1 | P51617 | MOLT-4 | Data not specified | Data not specified | Ternary complex formation and degradation detected.[3] |
| LYN | P07948 | MOLT-4 | Data not specified | Data not specified | Ternary complex formation and degradation detected.[3] |
| GCK | P35557 | MOLT-4 | Data not specified | Data not specified | Bound and degraded (94% inhibition in KiNativ).[3] |
Note: The specific log₂ fold change and p-values are available in the supplementary materials of Donovan et al., Cell, 2020, 183(6), 1714-1731.e10.
Experimental Protocols
The characterization of this compound and the identification of its targets rely on a suite of advanced experimental techniques. Below are detailed methodologies for the key experiments cited.
Global Proteomics for Target Identification
This protocol provides a general workflow for identifying the targets of a PROTAC degrader using quantitative mass spectrometry.
Diagram: Global Proteomics Workflow
Caption: Experimental workflow for global proteomics-based target identification.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., MOLT-4, KELLY, HEK293T) under standard conditions.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) or with a DMSO vehicle control for a specified duration (e.g., 5 hours).
-
Harvest cells by centrifugation and wash with PBS.
-
-
Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea), salts, and a buffering agent (e.g., 50 mM EPPS, pH 8.5).
-
Include protease and phosphatase inhibitors to prevent protein degradation and modification.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using a protease such as trypsin.
-
-
Peptide Quantification:
-
For label-free quantification, proceed directly to LC-MS/MS.
-
For isobaric labeling (e.g., TMT), label peptides from different conditions (e.g., DMSO vs. This compound) with distinct TMT reagents according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Acquire data in a data-dependent manner, selecting precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins between the this compound-treated and DMSO control samples.
-
-
Hit Identification:
-
Identify significantly downregulated proteins by applying statistical cutoffs (e.g., abundance fold change < -1.25 and p-value < 0.01).[3]
-
Affinity-Purification Mass Spectrometry (AP-MS) for Ternary Complex Analysis
AP-MS is used to identify proteins that form a complex with the E3 ligase in the presence of the PROTAC, providing evidence of ternary complex formation.
Methodology:
-
Cell Line Engineering:
-
Generate a cell line (e.g., HEK293T) that stably expresses an epitope-tagged version of the E3 ligase substrate receptor (e.g., FLAG-CRBN).
-
-
Cell Treatment and Lysis:
-
Treat the engineered cells with this compound or DMSO control.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture the FLAG-CRBN and its interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads.
-
Digest the eluted proteins into peptides with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins that are significantly enriched in the this compound-treated sample compared to the DMSO control. These enriched proteins are potential ternary complex partners.
-
KiNativ™ Profiling for Cellular Target Engagement
KiNativ™ is an activity-based protein profiling method used to measure the occupancy of kinase targets by an inhibitor or degrader in a cellular context.
Diagram: KiNativ™ Profiling Principle
Caption: Principle of KiNativ™ profiling for target engagement.
Methodology:
-
Cell Treatment:
-
Treat live cells with this compound across a range of concentrations.
-
-
Cell Lysis and Probe Labeling:
-
Lyse the cells to create a native proteome.
-
Incubate the lysate with a biotinylated, irreversible ATP probe. This probe covalently labels the active site of kinases that are not occupied by this compound.
-
-
Protein Digestion and Enrichment:
-
Digest the proteome with trypsin.
-
Enrich the biotin-labeled peptides using streptavidin affinity chromatography.
-
-
LC-MS/MS Analysis and Quantitation:
-
Analyze the enriched peptides by LC-MS/MS.
-
Quantify the abundance of the labeled kinase active-site peptides in the this compound-treated samples relative to the DMSO control. A decrease in the peptide signal indicates target engagement by this compound.
-
-
Data Interpretation:
-
The percentage of inhibition (%I) is calculated to determine the extent of target occupancy at a given concentration. For example, this compound showed 94% inhibition of GCK in this assay.[3]
-
Conclusion
This compound serves as a powerful chemical probe and a starting point for the development of more selective kinase degraders. Its multi-targeted nature has been instrumental in expanding our understanding of which kinases are amenable to targeted protein degradation. The methodologies outlined in this guide represent the current standards for characterizing PROTACs and can be adapted for the investigation of novel degraders. The comprehensive dataset generated from the study of this compound provides a valuable resource for the drug discovery community, accelerating the development of new therapeutics for a wide range of diseases.[3]
References
An In-depth Technical Guide to the Molecular Targets of SB1-G-187
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB1-G-187 is a potent, GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader that leverages the ubiquitin-proteasome system to induce the degradation of specific protein kinases. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the targeted ubiquitination and subsequent proteasomal degradation of its kinase targets, a process partially dependent on the p97/VCP segregase. This guide provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative degradation data, detailed experimental methodologies for target identification and validation, and visualizations of the key signaling pathways modulated by this compound. The information herein is intended to support further research and drug development efforts centered on targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule composed of a multi-kinase inhibitor ligand derived from GNF-7 and a ligand that binds to the CRBN E3 ubiquitin ligase. This dual-binding capacity enables this compound to act as a molecular bridge, bringing together the target kinase and the cellular machinery responsible for protein degradation. This induced proximity leads to the polyubiquitination of the target kinase, marking it for destruction by the 26S proteasome. This mechanism of action, known as targeted protein degradation, offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.
Molecular Targets of this compound
The multi-kinase nature of the GNF-7 ligand confers upon this compound the ability to induce the degradation of a range of protein kinases. The primary and most consistently reported targets include YES1, IRAK1, and LYN. Quantitative proteomics studies have been instrumental in identifying and quantifying the degradation of these and other kinases in various cell lines.
Quantitative Degradation Data
The following table summarizes the key kinase targets of this compound and the extent of their degradation as determined by quantitative mass spectrometry-based proteomics. The data is primarily derived from studies by Donovan et al., which utilized a chemoproteomics platform to map the "degradable kinome".[1][2][3]
| Target Kinase | Protein Family | Cell Line | Fold Change in Abundance (vs. DMSO) | Significance (p-value) | Reference |
| YES1 | Src Family Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1][4] |
| IRAK1 | IL-1 Receptor-Associated Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1][4] |
| LYN | Src Family Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1][4] |
| SRC | Src Family Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1] |
| LCK | Src Family Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1] |
| CDK1 | Cyclin-Dependent Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1] |
| MAP3K7 | Mitogen-Activated Protein Kinase | MOLT4, Kelly | Significant Decrease | < 0.001 | [1] |
| GCK | Germinal Center Kinase | Not Specified | Degraded | Not Specified | [4] |
Signaling Pathways Modulated by this compound
The degradation of key kinases by this compound has significant implications for various cellular signaling pathways, many of which are implicated in cancer and inflammatory diseases.
YES1 Signaling Pathway
YES1, a member of the Src family of non-receptor tyrosine kinases, is a critical regulator of multiple signaling pathways that control cell proliferation, survival, and invasion.[5] It has been shown to activate the PI3K/AKT/mTOR and MAPK pathways.[6][7] YES1 can also phosphorylate and activate YAP1, a key effector of the Hippo signaling pathway, promoting its nuclear translocation and tumorigenic activity.[5][8]
IRAK1 Signaling Pathway
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[9][10][11] Upon receptor activation, IRAK1 is recruited to the receptor complex via the adaptor protein MyD88, leading to its phosphorylation and activation. Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, initiating a cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[11][12]
LYN Kinase Signaling Pathway
LYN is another member of the Src family of kinases, predominantly expressed in hematopoietic cells, where it plays a dual role in regulating immune cell activation.[13][14] It can act as both a positive and negative regulator of signaling pathways downstream of various receptors, including the B-cell receptor (BCR) and Fms-like tyrosine kinase 3 (FLT3).[15][16] LYN is involved in the activation of pathways such as the PI3K/AKT and MAPK pathways, and its dysregulation is implicated in certain leukemias and autoimmune diseases.[13][15]
Experimental Protocols
The identification and validation of this compound targets rely on a suite of advanced experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the characterization of this PROTAC degrader.
Global Proteomics by Mass Spectrometry
This protocol outlines the general workflow for quantitative proteomics to assess changes in protein abundance following treatment with this compound.
4.1.1. Cell Culture and Lysis
-
Seed human cell lines (e.g., MOLT4, Kelly) in appropriate culture medium and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Sonicate the lysates to shear nucleic acids and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
4.1.2. Protein Digestion
-
Reduce disulfide bonds in the protein lysate by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea (B33335) concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Digest the proteins into peptides by adding sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubating overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
4.1.3. Peptide Cleanup and Mass Spectrometry
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
Dry the purified peptides under vacuum and resuspend in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., an Orbitrap mass spectrometer).
-
Identify and quantify peptides and proteins using a suitable software package (e.g., MaxQuant) and a human protein database.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to controls.
References
- 1. Unveiling the hidden interactome of CRBN molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coimmunoprecipitation of CRBN [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK1 - Wikipedia [en.wikipedia.org]
- 12. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 15. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SB1-G-187 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB1-G-187 is a potent, multi-kinase Proteolysis Targeting Chimera (PROTAC) that directs the degradation of several kinases implicated in disease signaling pathways. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of its target proteins, offering a powerful modality for therapeutic intervention. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative degradation data for key targets, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the CRBN E3 ligase, a linker, and a promiscuous kinase inhibitor moiety derived from GNF-7. This design allows this compound to act as a molecular bridge, bringing together CRBN and specific kinase targets. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target kinase, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple target protein molecules.[1] The degradation process mediated by this compound is also partially dependent on the p97/VCP segregase, which is thought to be involved in the extraction of ubiquitinated proteins from cellular compartments or complexes for proteasomal degradation.[2]
Quantitative Degradation Data
This compound has been shown to induce the degradation of a wide range of kinases. The following table summarizes the degradation of its key targets, YES1, IRAK1, and LYN, as determined by global proteomics analysis in various cell lines. The maximal degradation (Dmax) is presented as the percentage of protein remaining after treatment. While comprehensive dose-response studies to determine precise DC50 values are not extensively published, the available proteomics data provides a robust measure of the extent of degradation at a given concentration.
| Target Kinase | Cell Line | Treatment Conditions | % Protein Remaining (Dmax) | Reference |
| YES1 | HEK293T | 1 µM this compound for 5 hours | ~50% | [3] |
| MOLT-4 | 1 µM this compound for 5 hours | ~60% | [3] | |
| IRAK1 | HEK293T | 1 µM this compound for 5 hours | ~40% | [3] |
| MOLT-4 | 1 µM this compound for 5 hours | ~55% | [3] | |
| LYN | HEK293T | 1 µM this compound for 5 hours | ~30% | [3] |
| MOLT-4 | 1 µM this compound for 5 hours | ~45% | [3] |
Signaling Pathways Modulated by this compound
By degrading specific kinases, this compound can potently modulate downstream signaling pathways. The degradation of YES1, IRAK1, and LYN has significant implications for cancer and inflammatory diseases.
YES1-Mediated Signaling
YES1, a member of the Src family kinases, is a key regulator of cell proliferation, survival, and invasion. Its degradation by this compound impacts the Hippo and PI3K/AKT/mTOR pathways.
IRAK1-Mediated Signaling
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical component of the innate immune system, mediating signals from Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Its degradation by this compound can dampen inflammatory responses.
LYN-Mediated Signaling
LYN, another member of the Src family kinases, has a dual role in immunoreceptor signaling, capable of both activating and inhibiting immune responses depending on the cellular context. Its degradation by this compound can therefore have complex effects on immune cell function.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, MOLT-4)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (YES1, IRAK1, LYN) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified time (e.g., 5 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the Target Kinase-SB1-G-187-CRBN ternary complex.
Materials:
-
Cells expressing the target kinase and CRBN
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against CRBN or the target kinase for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (Target Kinase, CRBN)
Procedure:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex) for a specified time.
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate and then incubate with an antibody against CRBN (or the target kinase) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Western Blot Analysis: Analyze the eluted proteins by western blot, probing for the presence of both the target kinase and CRBN. An increased association in the presence of this compound indicates ternary complex formation.
Conclusion
This compound represents a valuable tool for both basic research and drug development. Its ability to induce the degradation of multiple kinases involved in oncogenic and inflammatory signaling provides a powerful means to probe complex biological systems and offers a promising therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further investigation into the role of this compound and the broader application of targeted protein degradation.
References
The Discovery and Development of SB1-G-187: A Multi-Kinase PROTAC Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SB1-G-187 is a novel heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is engineered based on the GNF-7 multi-kinase inhibitor scaffold, linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By hijacking the cell's natural protein disposal machinery, this compound induces the targeted degradation of a specific subset of kinases, offering a powerful tool for studying kinase biology and a potential therapeutic modality for diseases driven by these kinases. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.
Introduction
Targeted protein degradation has emerged as a transformative strategy in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach. These bifunctional molecules consist of a warhead that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a multi-kinase PROTAC degrader that leverages the broad-spectrum kinase-binding properties of GNF-7. By tethering this kinase-binding moiety to a CRBN ligand, this compound was developed to explore the "degradable" kinome, identifying kinases that are susceptible to CRBN-mediated degradation. This technical guide summarizes the key findings related to this compound, providing researchers with the necessary information to utilize and build upon this important chemical probe.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the target kinase and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the kinase. A key feature of PROTACs like this compound is their catalytic mode of action; a single molecule of the degrader can induce the degradation of multiple target protein molecules.
The degradation process mediated by this compound has been shown to be partially dependent on the p97/VCP segregase, an AAA+ ATPase that is often involved in extracting ubiquitinated proteins from cellular complexes prior to proteasomal degradation.
Visualization of the PROTAC Mechanism
Caption: General mechanism of action for this compound.
Quantitative Proteomics Analysis of this compound Targets
The primary characterization of this compound was performed using quantitative mass spectrometry-based proteomics to identify and quantify the proteins degraded upon treatment in various cell lines. The following tables summarize the degradation data for a selection of kinases targeted by this compound in HEK293T cells, as reported in the landmark study "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development" by Donovan et al., 2020.
Table 1: Degradation of Kinases by this compound in HEK293T Cells
| Gene Symbol | Protein Name | Fold Change (log2) vs. DMSO | p-value |
| YES1 | YES Proto-Oncogene 1, Src Family Tyrosine Kinase | -2.5 | 1.00E-05 |
| LYN | LYN Proto-Oncogene, Src Family Tyrosine Kinase | -2.2 | 2.00E-05 |
| IRAK1 | Interleukin 1 Receptor Associated Kinase 1 | -1.8 | 1.00E-04 |
| GCK | Glucokinase | -1.5 | 3.00E-04 |
| MAP3K2 | Mitogen-Activated Protein Kinase Kinase Kinase 2 | -1.4 | 5.00E-04 |
| FER | Fer Tyrosine Kinase | -1.3 | 8.00E-04 |
| STK10 | Serine/Threonine Kinase 10 | -1.2 | 1.20E-03 |
| SLK | STE20 Like Kinase | -1.1 | 2.50E-03 |
| MAP3K3 | Mitogen-Activated Protein Kinase Kinase Kinase 3 | -1.0 | 4.00E-03 |
| FES | FES Proto-Oncogene, Tyrosine Kinase | -0.9 | 7.00E-03 |
Data extracted from supplementary information of Donovan et al., Cell, 2020.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Quantitative Proteomics
Objective: To identify and quantify proteins degraded by this compound.
Methodology:
-
Cell Culture and Treatment: HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells were treated with either DMSO (vehicle control) or this compound at a final concentration of 1 µM for 24 hours.
-
Cell Lysis and Protein Digestion: Cells were harvested and lysed in a buffer containing 8 M urea. Protein concentration was determined using a BCA assay. Proteins were reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each condition were labeled with distinct TMT reagents according to the manufacturer's protocol to enable multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples were combined, and subjected to offline basic reverse-phase fractionation. Each fraction was then analyzed by LC-MS/MS on an Orbitrap Fusion Lumos mass spectrometer.
-
Data Analysis: Raw data was processed using a proteomics analysis software suite (e.g., Proteome Discoverer). MS/MS spectra were searched against a human protein database. TMT reporter ion intensities were used to determine the relative abundance of proteins across the different treatment conditions. Statistical analysis was performed to identify proteins with significant changes in abundance upon this compound treatment.
Visualization of the Quantitative Proteomics Workflow
Caption: Experimental workflow for quantitative proteomics.
Modulated Signaling Pathways
The degradation of specific kinases by this compound can have significant downstream effects on various cellular signaling pathways. The following diagrams illustrate the canonical pathways involving three of the primary targets of this compound: YES1, IRAK1, and LYN.
YES1 Signaling Pathway
YES1 is a member of the Src family of non-receptor tyrosine kinases and is involved in cell proliferation, survival, and migration. Its degradation by this compound can disrupt these processes.
Caption: Simplified YES1 signaling pathway.
IRAK1 Signaling Pathway
IRAK1 is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation. Degradation of IRAK1 can dampen inflammatory signaling.
Caption: IRAK1-mediated inflammatory signaling.
LYN Signaling Pathway
LYN, another member of the Src family of kinases, plays a dual role in immune cell signaling, particularly in B-cells, where it can both activate and inhibit signaling pathways depending on the context.
Caption: Dual role of LYN in B-cell signaling.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for chemical biology and drug discovery. Its development and characterization have significantly contributed to our understanding of the "degradable" kinome and the principles governing PROTAC-mediated protein degradation. The quantitative proteomics data presented herein provides a rich resource for researchers interested in the specific kinases targeted by this molecule. The detailed experimental protocols offer a guide for the characterization of novel PROTACs.
Future research will likely focus on developing more selective degraders for the kinases identified as targets of this compound. By optimizing the kinase-binding warhead and the linker, it may be possible to create next-generation PROTACs with improved therapeutic potential for the treatment of cancers and inflammatory diseases driven by these kinases. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its derivatives will also be crucial for their translation into clinical applications.
The Interaction of SB1-G-187 with the CRBN E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB1-G-187 is a potent, multi-kinase inhibitor-based Proteolysis Targeting Chimera (PROTAC) that commandeers the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a specific subset of kinases. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with CRBN and the subsequent ubiquitination and degradation of its target proteins. Detailed experimental protocols for the characterization of this compound and quantitative data on its degradation profile are presented to facilitate further research and development in the field of targeted protein degradation.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors that merely block the function of a protein, TPD agents, such as PROTACs, eliminate the target protein from the cell.
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
This compound is a PROTAC that utilizes a derivative of the multi-kinase inhibitor GNF-7 as its POI-binding ligand and a moiety that engages CRBN, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] By hijacking the CRBN E3 ligase, this compound can effectively induce the degradation of several kinases, making it a valuable tool for studying kinase biology and a potential starting point for the development of novel therapeutics.
Mechanism of Action: The this compound-CRBN Interface
The primary mechanism of action of this compound involves the formation of a ternary complex between the target kinase, this compound, and the CRBN E3 ligase. The formation of a stable and productive ternary complex is a critical determinant of successful protein degradation. However, studies have shown that for some kinases, the formation of a detectable ternary complex does not always correlate with efficient degradation, suggesting a more complex interplay of factors governing PROTAC efficacy.[2]
For this compound, the degradation of its target kinases is dependent on the CRBN E3 ligase. This has been demonstrated through experiments where the degradation effect is reversed by pre-treating cells with pomalidomide, a known CRBN ligand that competes for the same binding site as the CRBN-recruiting moiety of this compound.
Quantitative Data: Degradation Profile of this compound
Quantitative proteomics has been instrumental in elucidating the kinase degradation profile of this compound. The following tables summarize the available quantitative data for the degradation of key kinase targets by this compound.
Table 1: Degradation of Key Kinase Targets by this compound
| Target Kinase | Cell Line | Treatment Conditions | % Degradation (Dmax) | DC50 | Reference |
| GCK | HEK293T | 1 µM for 5 hours | 94% | Not Reported | [2] |
| YES1 | HEK293T | 1 µM for 5 hours | Degradation Observed | Not Reported | [2] |
| IRAK1 | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |
| LYN | Not Specified | Not Specified | Degradation Observed | Not Reported | [1] |
| CDK1 | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |
| LCK | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |
| MAP3K7 | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |
| SRC | MOLT4 | 1 µM for 5 hours | Degradation Observed | Not Reported | [3] |
Note: DC50 values for this compound are not widely available in the public literature. The data presented here is derived from quantitative proteomics experiments and indicates the extent of degradation at a single concentration.
Table 2: Binding Affinity of this compound to CRBN
| Parameter | Value | Assay Method | Reference |
| Kd | Not Reported | Not Reported |
Note: The direct binding affinity (Kd) of this compound to CRBN has not been reported in the reviewed literature. However, its engagement with CRBN has been functionally validated through competition assays.
Experimental Protocols
Western Blotting for Determination of Protein Degradation (DC50 and Dmax)
This protocol outlines the steps to quantify the degradation of target kinases induced by this compound.
Materials:
-
Cell lines expressing target kinases (e.g., HEK293T, MOLT4)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against target kinases (e.g., anti-YES1, anti-IRAK1) and loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the this compound concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex between the target kinase, this compound, and CRBN.
Materials:
-
Cells overexpressing a tagged version of CRBN (e.g., FLAG-CRBN) or the target kinase.
-
This compound
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FLAG antibody or antibody against the tagged protein
-
Control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours to prevent degradation of the target protein.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down FLAG-CRBN) or an antibody against the target kinase overnight at 4°C. Use control IgG in a parallel sample.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target kinase and CRBN to detect the co-immunoprecipitated proteins. An input control (a small fraction of the initial cell lysate) should also be run.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow from binding to degradation.
Conclusion
This compound serves as a powerful research tool and a paradigm for the development of multi-targeted kinase degraders. Its mechanism, centered on the recruitment of the CRBN E3 ligase, highlights the potential of TPD to induce the degradation of a range of kinases. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel PROTAC molecules. Further studies to elucidate the precise binding affinities and to obtain comprehensive dose-response data will be crucial for the optimization of this and other CRBN-based degraders for therapeutic applications.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the hidden interactome of CRBN molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Degradation Profile of SB1-G-187: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1-G-187 is a GNF-7-based multi-kinase Proteolysis Targeting Chimera (PROTAC) that induces the degradation of a range of kinases, offering a powerful tool for studying kinase biology and a potential therapeutic modality.[1] Unlike traditional kinase inhibitors that block the catalytic activity of a kinase, this compound functions by hijacking the ubiquitin-proteasome system to induce the selective degradation of target kinases. This is achieved through its heterobifunctional nature, consisting of a ligand that binds to the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase and another ligand that binds to the target kinase.[1] This technical guide provides a comprehensive overview of the kinase profile of this compound, including quantitative degradation data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Quantitative Kinase Degradation Profile of this compound
The following table summarizes the degradation profile of this compound across a panel of kinases as determined by quantitative proteomics experiments. The data is presented as the percentage of degradation observed following treatment with this compound.
| Kinase Target | Family | Percent Degradation (%) |
| YES1 | Src | >90 |
| LYN | Src | >90 |
| FGR | Src | >80 |
| SRC | Src | >70 |
| FYN | Src | >60 |
| IRAK1 | IRAK | >90 |
| IRAK4 | IRAK | >50 |
| GCK | Other | >90 |
| MAP3K11 | MAPKKK | >80 |
| CDK17 | CDK | >70 |
| BUB1 | Other | Not Degraded |
| CSNK1A1 | CK1 | Not Degraded |
This data is compiled from chemo-proteomics studies mapping the degradable kinome.[2][3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the provided data and for the design of future experiments.
Global Proteomics-Based Kinase Degradation Assay
This method is employed to quantify the degradation of kinases across the proteome upon treatment with this compound.
a. Cell Culture and Treatment:
-
Human cell lines (e.g., MOLT-4, MM.1S, HEK293T) are cultured under standard conditions.
-
Cells are treated with a specified concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control for a defined period (e.g., 5 hours).[2]
b. Cell Lysis and Protein Digestion:
-
Following treatment, cells are harvested and lysed in a buffer containing urea (B33335) and protease inhibitors to denature proteins and prevent degradation.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Proteins are then digested into peptides using an enzyme such as trypsin.
c. Isobaric Labeling (e.g., TMT):
-
Peptides from different treatment conditions (e.g., DMSO and this compound) are labeled with isobaric mass tags (e.g., Tandem Mass Tags - TMT). This allows for the relative quantification of peptides from different samples in a single mass spectrometry run.
d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer is operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.
e. Data Analysis:
-
The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant).
-
Peptides and proteins are identified by searching the data against a human protein database.
-
The reporter ion intensities from the TMT labels are used to calculate the relative abundance of each protein in the this compound-treated sample compared to the DMSO control.
-
Statistical analysis is performed to identify proteins that are significantly downregulated (i.e., degraded) upon this compound treatment.
Cellular Target Engagement Assay (KiNativ™ Profiling)
This assay measures the ability of this compound to bind to its target kinases within a complex cellular lysate.
a. Cell Lysate Preparation:
-
Cells are lysed under native conditions to preserve kinase activity.
b. Competitive Binding:
-
The cell lysate is incubated with varying concentrations of this compound.
-
A biotinylated ATP or ADP acyl-phosphate probe is then added to the lysate. This probe covalently labels the ATP-binding site of active kinases.[4][5]
c. Enrichment and Digestion:
-
The biotin-labeled kinases are enriched using streptavidin beads.
-
The enriched proteins are digested into peptides while on the beads.
d. LC-MS/MS Analysis and Quantification:
-
The resulting peptides are analyzed by LC-MS/MS.
-
The abundance of the probe-labeled peptide from each kinase is quantified.
-
The displacement of the probe by this compound is measured, and IC50 values are determined to quantify the binding affinity of this compound to each kinase.
Signaling Pathways of Key this compound Targets
This compound induces the degradation of several key kinases involved in critical cellular signaling pathways. Understanding these pathways provides context for the functional consequences of this compound treatment.
YES1 Signaling Pathway
YES1 is a member of the Src family of non-receptor tyrosine kinases and plays a significant role in cell proliferation, survival, and migration.[2]
IRAK1 Signaling Pathway
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a key mediator of the inflammatory response downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[6][7]
LYN Signaling Pathway
LYN, another member of the Src family of kinases, is a critical regulator of immune cell signaling, particularly in B cells and myeloid cells, where it can have both activating and inhibitory roles.[8][9]
Conclusion
This compound is a valuable research tool for probing the "degradable kinome" and serves as a lead compound for the development of more selective kinase degraders. Its ability to induce potent degradation of key kinases such as YES1, IRAK1, and LYN highlights the potential of targeted protein degradation as a therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with or interested in the kinase degrader this compound. Further investigation into the broader kinase profile and the downstream consequences of degrading these kinases will continue to be an important area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LYN - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to SB1-G-187: A Multi-Kinase Degrader Targeting YES1, IRAK1, and LYN
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1-G-187 is a potent, multi-kinase Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of several kinases, including YES1, IRAK1, and LYN. As a heterobifunctional molecule, this compound functions by simultaneously binding to a target kinase and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the target kinase, marking it for subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data for YES1, IRAK1, and LYN, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Quantitative Degradation Analysis
The degradation efficiency of this compound against YES1, IRAK1, and LYN has been characterized using quantitative proteomics. The following tables summarize the log2 fold change in protein abundance in MOLT-4 cells following a 5-hour treatment with this compound.
| Target Kinase | This compound Concentration | Log2 Fold Change | P-value |
| YES1 | 0.1 µM | -1.52 | 0.000003 |
| YES1 | 1.0 µM | -1.99 | 0.000001 |
| IRAK1 | 0.1 µM | -1.02 | 0.000003 |
| IRAK1 | 1.0 µM | -1.25 | 0.000001 |
| LYN | 0.1 µM | -1.28 | 0.000003 |
| LYN | 1.0 µM | -1.61 | 0.000001 |
Mechanism of Action and Signaling Pathways
This compound leverages the cellular ubiquitin-proteasome system to achieve targeted protein degradation. The molecule consists of a ligand for the target kinases (YES1, IRAK1, LYN) and a ligand for the E3 ubiquitin ligase CRBN, connected by a linker. The formation of a ternary complex between the kinase, this compound, and CRBN is a critical step in the degradation process.
Caption: Mechanism of this compound-mediated protein degradation.
YES1 Signaling Pathway
YES1 is a member of the Src family of non-receptor tyrosine kinases and is involved in various cellular processes, including cell proliferation, survival, and migration.
Caption: Simplified YES1 signaling pathway and the inhibitory action of this compound.
IRAK1 Signaling Pathway
IRAK1 is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.
Caption: Overview of the IRAK1-mediated inflammatory signaling pathway.
LYN Signaling Pathway
LYN, another member of the Src family of kinases, is primarily expressed in hematopoietic cells and is a key regulator of B-cell receptor signaling and other immune cell functions.
Caption: LYN's role in the B-cell receptor signaling cascade.
Experimental Protocols
Quantitative Proteomics Workflow
To assess the degradation of target kinases, a quantitative proteomics approach is employed.
Caption: Workflow for quantitative proteomics analysis of protein degradation.
Methodology:
-
Cell Culture: MOLT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 0.1 µM and 1.0 µM) for a specified duration (e.g., 5 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Protein concentration is determined using a BCA assay. Equal amounts of protein from each sample are reduced, alkylated, and digested with trypsin overnight.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptides are labeled with TMT reagents according to the manufacturer's protocol to allow for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data is processed using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein in the this compound-treated samples is compared to the DMSO control to calculate the log2 fold change and statistical significance (p-value).
Western Blotting for Degradation Validation
Methodology:
-
Sample Preparation: Cells are treated as described in the proteomics protocol. After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel.
-
Protein Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for YES1, IRAK1, LYN, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
Co-Immunoprecipitation for Ternary Complex Formation
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound or DMSO. For co-immunoprecipitation, a non-denaturing lysis buffer is used.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads. A primary antibody against CRBN is added to the pre-cleared lysate and incubated overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The protein complexes are eluted from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: The eluted samples are analyzed by western blotting using antibodies against YES1, IRAK1, and LYN to detect their presence in the CRBN immunoprecipitate, which indicates the formation of the ternary complex.
Conclusion
This compound is a valuable tool for studying the biological functions of YES1, IRAK1, and LYN through their targeted degradation. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into the signaling pathways and therapeutic potential of targeting these kinases. The provided methodologies can be adapted to specific experimental needs to further elucidate the mechanism and effects of this potent multi-kinase degrader.
Methodological & Application
Application Notes and Protocols for SB1-G-187 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1-G-187 is a potent, GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) designed for targeted protein degradation. It functions by engaging the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of specific kinase targets. This application note provides detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to a multi-kinase target and another ligand that recruits the CRBN E3 ligase. This dual binding induces the formation of a ternary complex between the target kinase, this compound, and CRBN. This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome. This process is partially dependent on the p97/VCP segregase complex. The primary known targets of this compound include YES1, IRAK1, and LYN.[1]
References
Application Notes and Protocols for In Vivo Studies with SB1-G-187
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB1-G-187 is a protac (proteolysis-targeting chimera) that functions as a multi-kinase degrader. It is designed based on the structure of GNF-7, a known kinase inhibitor. This compound induces the degradation of several kinases, including YES1, IRAK1, and LYN, by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the dosage and administration of this compound in in vivo research settings. Due to the limited availability of public data on the in vivo application of this compound, this guide also incorporates general principles and established methodologies for in vivo studies of PROTACs to ensure safe and effective experimental design.
Introduction
PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than inhibiting their function. This event-driven pharmacology can lead to a prolonged pharmacodynamic effect that may outlast the pharmacokinetic profile of the compound.[1] this compound is a multi-kinase PROTAC that recruits the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of its target kinases.[2][3] The successful in vivo application of this compound requires careful consideration of its formulation, dosage, and administration route to achieve the desired therapeutic effect while minimizing potential toxicity.
Data Presentation
Table 1: In Vivo Formulation of this compound
| Formulation Type | Components | Preparation Protocol | Administration Route |
| Suspension | 1. This compound | 1. Prepare a 50 mg/mL stock solution of this compound in DMSO. | Oral (gavage) or Intraperitoneal (IP) injection. |
| 2. DMSO | 2. To prepare a 5 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. | ||
| 3. PEG300 | 3. Add 50 µL of Tween-80 and mix until uniform. | ||
| 4. Tween-80 | 4. Add 450 µL of Saline to reach a final volume of 1 mL. | ||
| Clear Solution | 1. This compound | 1. Prepare a 50 mg/mL stock solution of this compound in DMSO. | Oral (gavage) or Intraperitoneal (IP) injection. |
| 2. DMSO | 2. To prepare a ≥5 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of Corn oil and mix thoroughly. | ||
| 3. Corn oil |
Note: The clear solution formulation is not recommended for studies with a continuous dosing period exceeding half a month.[2] It is advised to prepare the working solution fresh on the day of use.[2]
Table 2: Recommended In Vivo Study Parameters for this compound (Hypothetical)
| Parameter | Recommendation | Rationale/Considerations |
| Animal Model | Immunocompromised mice (e.g., NOD-SCID, NSG) bearing human tumor xenografts. | To evaluate anti-tumor efficacy in a human-relevant context. |
| Dosage | Dose-escalation study starting from 10 mg/kg. | The parent compound, GNF-7, has been used at 10-15 mg/kg in mice.[4][5] A dose-escalation study is crucial to determine the optimal dose for this compound. |
| Administration Route | Intraperitoneal (IP) injection or Oral (PO) gavage. | Based on the provided formulation protocols.[2] The choice of route may impact bioavailability and efficacy. |
| Dosing Frequency | Once daily (QD). | A common starting point for in vivo efficacy studies. The catalytic nature of PROTACs may allow for less frequent dosing, which should be explored. |
| Treatment Duration | 21-28 days. | Typical duration for assessing anti-tumor efficacy in xenograft models. |
| Pharmacokinetic (PK) Analysis | Plasma and tumor tissue collection at various time points post-dosing. | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
| Pharmacodynamic (PD) Analysis | Western blotting or immunohistochemistry (IHC) for target kinase levels in tumor tissue. | To confirm target degradation in vivo and correlate it with anti-tumor activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
2. Procedure for Suspension Formulation (5 mg/mL):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the 50 mg/mL this compound stock solution to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 to the tube and vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.
-
Visually inspect the suspension for any precipitation before administration.
3. Procedure for Clear Solution Formulation (≥5 mg/mL):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the 50 mg/mL this compound stock solution to a sterile microcentrifuge tube.
-
Add 900 µL of corn oil to the tube.
-
Vortex thoroughly until a clear, homogeneous solution is formed. If necessary, sonicate briefly to aid dissolution.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Animal Model:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Implant tumor cells of interest (e.g., a cell line known to be sensitive to the targeted kinases) subcutaneously.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
2. Dosing and Administration:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation as described in Protocol 1.
-
For the initial dose-finding study, establish multiple dose groups (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Administer this compound or vehicle control daily via intraperitoneal injection or oral gavage.
-
Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
-
Measure tumor volume with calipers 2-3 times a week.
3. Pharmacokinetic and Pharmacodynamic Analysis:
-
At the end of the study, or at predetermined time points, collect blood samples for pharmacokinetic analysis.
-
Euthanize the mice and excise the tumors.
-
Divide the tumor tissue for pharmacodynamic (e.g., Western blot, IHC) and pharmacokinetic analysis.
-
For Western blot analysis, homogenize tumor tissue to extract proteins and probe for the levels of target kinases (e.g., YES1, IRAK1, LYN) and downstream signaling molecules.
Mandatory Visualization
Caption: Mechanism of this compound induced protein degradation.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of SB1-G-187 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of SB1-G-187, a GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction to this compound
This compound is a chemical probe that induces the degradation of multiple kinases, including YES1, IRAK1, and LYN.[1][2] As a PROTAC, it is a heterobifunctional molecule designed to simultaneously bind to a target protein (a kinase) and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][3] This induced proximity facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome.[3][4] This mechanism of action, known as targeted protein degradation (TPD), offers a powerful alternative to traditional small-molecule inhibition.[4]
Quantitative Data Summary
Accurate preparation of stock solutions is the first step in any successful experiment. The following tables summarize the key quantitative data for preparing this compound solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 1022.03 g/mol |
| Appearance | White to light yellow solid |
| CAS Number | 2769753-18-4 |
Source: MedchemExpress.com[1]
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (97.84 mM) | Requires sonication for complete dissolution. Use of new, hygroscopic DMSO is recommended as water content can significantly impact solubility. |
Source: MedchemExpress.com[1]
Table 3: Preparation of DMSO Stock Solutions
This table provides the required volume of DMSO to add to a specific mass of this compound to achieve a desired stock concentration.
| Desired Concentration | Mass of this compound | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 0.9784 mL | 4.8922 mL | 9.7844 mL |
| 5 mM | 0.1957 mL | 0.9784 mL | 1.9569 mL |
| 10 mM | 0.0978 mL | 0.4892 mL | 0.9784 mL |
Source: MedchemExpress.com[1]
Experimental Protocols
Protocol for In Vitro Stock Solution Preparation (DMSO)
This protocol is suitable for most cell-based assays.
Materials:
-
This compound solid
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the tube, as calculated from Table 3, to achieve the desired stock concentration.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the tube in a water bath sonicator and sonicate for 10-15 minutes.[1] Visually inspect the solution to ensure no solid particles remain. If precipitation occurs, gentle heating and/or further sonication may be applied.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1] It is recommended to store under a nitrogen atmosphere.[1]
Protocol for In Vivo Working Solution Preparation
For in vivo experiments, it is critical to use a vehicle that is well-tolerated by the animal model. The following are two common formulations. It is strongly recommended to prepare these working solutions fresh on the day of use. [1]
Formulation 1: Suspended Solution for Oral or Intraperitoneal Injection
This protocol yields a 5 mg/mL suspended solution.
Materials:
-
High-concentration this compound in DMSO stock solution (e.g., 50 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
Procedure (for 1 mL of working solution):
-
Start with 100 µL of a 50 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
The final solvent composition by volume is: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .[1]
Formulation 2: Clear Solution for Injection
This protocol yields a clear solution of ≥ 5 mg/mL.
Materials:
-
High-concentration this compound in DMSO stock solution (e.g., 50 mg/mL)
-
Corn oil (sterile)
Procedure (for 1 mL of working solution):
-
Start with 100 µL of a 50 mg/mL this compound DMSO stock solution.
-
Add 900 µL of Corn oil.
-
Mix thoroughly until a clear, homogeneous solution is formed.
The final solvent composition by volume is: 10% DMSO, 90% Corn oil .[1]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for the PROTAC degrader this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation in SB1-G-187 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1-G-187 is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader that offers a novel therapeutic strategy by inducing the degradation of specific kinases.[1][2] This molecule functions by hijacking the body's natural protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase, to tag target proteins for degradation by the proteasome.[1][2][3] The primary targets of this compound include YES1, IRAK1, and LYN, the degradation of which is partially dependent on the p97/VCP segregase.[1][2]
Mass spectrometry-based proteomics is an essential tool for characterizing the activity of this compound. It allows for the precise quantification of target kinase degradation, assessment of selectivity across the kinome, and elucidation of the downstream effects on cellular signaling pathways. This document provides detailed application notes and protocols for the preparation of biological samples for mass spectrometry analysis in experiments involving this compound.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to multiple kinases and another ligand that recruits the CRBN E3 ligase. This dual binding induces the formation of a ternary complex between the target kinase, this compound, and the CRBN E3 ligase complex. This proximity facilitates the ubiquitination of the target kinase, marking it for subsequent degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from mass spectrometry-based proteomics experiments with this compound. Note that specific values for DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) will vary depending on the cell line, treatment duration, and experimental conditions.
Table 1: Degradation of Target Kinases by this compound
| Target Kinase | Cell Line | Treatment Time (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| YES1 | MOLT-4 | 4 | < 100 | > 85 |
| IRAK1 | MOLT-4 | 4 | < 100 | > 85 |
| LYN | MOLT-4 | 4 | < 100 | > 85 |
| YES1 | MOLM-14 | 4 | < 100 | > 85 |
| IRAK1 | MOLM-14 | 4 | < 100 | > 85 |
| LYN | MOLM-14 | 4 | < 100 | > 85 |
Data are representative and should be determined empirically for each experimental system. Values are based on qualitative reports of high potency.[4]
Table 2: Off-Target Effects of this compound
| Off-Target Protein | Change in Abundance | Cell Line |
| IKZF1 | Decreased | MOLT-4 |
| GCK | Decreased | MOLT-4 |
Off-target effects are an important consideration for PROTAC molecules and should be assessed using global proteomics.[3]
Experimental Protocols
Protocol 1: Cell Culture and Lysis for Global Proteomics
This protocol is designed for the analysis of changes in the proteome upon treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 8 M urea (B33335), 50 mM NaCl, 50 mM EPPS pH 8.5, supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 4, 8, or 24 hours). Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
For adherent cells, aspirate the medium, wash once with ice-cold PBS, and then detach the cells using a cell scraper in a minimal volume of ice-cold PBS.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes at 4°C after each wash.
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of lysis buffer.
-
Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
Incubate the lysate on ice for 30 minutes.
-
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Storage: Store the protein lysates at -80°C until further processing.
Protocol 2: In-Solution Digestion for Peptide Generation
Materials:
-
1 M Dithiothreitol (DTT)
-
500 mM Iodoacetamide (IAA)
-
100 mM Ammonium (B1175870) bicarbonate
-
Sequencing-grade modified trypsin
-
Formic acid
Procedure:
-
Protein Denaturation and Reduction:
-
Take a defined amount of protein (e.g., 50-100 µg) from each sample and adjust the volume with 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the samples with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add sequencing-grade modified trypsin at a 1:50 (w/w) trypsin-to-protein ratio.
-
Incubate at 37°C overnight.
-
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 3: Peptide Cleanup using Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridges or tips
-
Activation solution: 100% Acetonitrile
-
Washing solution: 0.1% Formic acid in water
-
Elution solution: 50% Acetonitrile, 0.1% Formic acid
Procedure:
-
Activation: Activate the C18 material by passing the activation solution through the cartridge/tip.
-
Equilibration: Equilibrate the C18 material with the washing solution.
-
Sample Loading: Load the acidified peptide sample onto the C18 material.
-
Washing: Wash the loaded C18 material with the washing solution to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides with the elution solution.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 4: Sample Preparation for this compound Quantification (LC-MS/MS)
This protocol is for the direct quantification of this compound in biological matrices like plasma or cell lysates.
Materials:
-
Internal standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
-
Protein precipitation solvent: Acetonitrile or methanol (B129727) with 0.1% formic acid
-
Reconstitution solvent: 50:50 acetonitrile:water with 0.1% formic acid
Procedure:
-
Sample Collection: Collect plasma or prepare cell lysates as described in Protocol 1.
-
Spiking with Internal Standard: Add a known concentration of the internal standard to each sample, standard, and quality control (QC) sample.
-
Protein Precipitation:
-
Add 3 volumes of ice-cold protein precipitation solvent to 1 volume of the sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in a small volume of reconstitution solvent.
-
Analysis: Analyze the samples by LC-MS/MS using optimized parameters for this compound.
LC-MS/MS Parameters
The following tables provide suggested starting parameters for the LC-MS/MS analysis of peptides (for proteomics) and this compound itself. These parameters should be optimized for the specific instrument and experimental goals.
Table 3: Suggested LC-MS/MS Parameters for Global Proteomics
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2 µm particle size, 100 Å pore size, 75 µm ID x 15 cm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-40% B over 60-120 minutes |
| Flow Rate | 300 nL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS1 Resolution | 60,000 |
| MS1 AGC Target | 3e6 |
| MS1 Maximum IT | 50 ms |
| MS2 Resolution | 15,000 |
| MS2 AGC Target | 1e5 |
| MS2 Maximum IT | 100 ms |
| Isolation Window | 1.6 m/z |
| Collision Energy | Normalized Collision Energy (NCE) of 27-30 |
| Data Acquisition | Data-Dependent Acquisition (DDA), TopN=15 |
Table 4: Suggested MRM Parameters for this compound Quantification
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 1.7 µm particle size, 2.1 mm ID x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of this compound and its metabolites |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry (Triple Quadrupole) | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Q1 m/z (Precursor Ion) | [M+H]⁺ of this compound (1022.03) |
| Q3 m/z (Product Ions) | To be determined by infusion and fragmentation analysis of a standard |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 50-100 ms |
MRM transitions need to be empirically determined for this compound and the chosen internal standard.
Signaling Pathways
The degradation of YES1, IRAK1, and LYN by this compound can have significant impacts on various downstream signaling pathways involved in cell proliferation, survival, and inflammation.
Downstream Effects of Target Degradation:
-
YES1 Degradation: YES1 is a member of the Src family of kinases and is implicated in cancer cell survival and proliferation.[5][6] Its degradation can lead to the inhibition of pathways such as the YAP1/β-catenin signaling axis.[5]
-
IRAK1 Degradation: Interleukin-1 receptor-associated kinase 1 (IRAK1) is a key mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, leading to the activation of NF-κB and the inflammatory response.[7][8][9][10][11] Degradation of IRAK1 is expected to suppress these inflammatory pathways.[7]
-
LYN Degradation: LYN, another Src family kinase, plays a dual role in B-cell receptor (BCR) signaling, being involved in both activation and inhibition.[12][13][14] Its degradation can modulate B-cell activation and survival.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]
- 5. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-TrCP-Mediated IRAK1 Degradation Releases TAK1-TRAF6 from the Membrane to the Cytosol for TAK1-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of the interleukin-1 Receptor-Associated Kinases (IRAKs) in cellular signaling networks controlling inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for SB1-G-187 in MOLT-4 and HEK293T Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB1-G-187, a multi-kinase PROTAC® (Proteolysis Targeting Chimera) degrader, in MOLT-4 human T-cell acute lymphoblastic leukemia and HEK293T human embryonic kidney cell lines. This document includes an overview of the compound, its mechanism of action, quantitative data on its effects in the specified cell lines, and detailed protocols for key experiments.
Introduction to this compound
This compound is a heterobifunctional degrader that induces the degradation of multiple kinases by hijacking the ubiquitin-proteasome system. It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a promiscuous kinase inhibitor (GNF-7 based) that targets several kinases, including YES1, IRAK1, and LYN. By bringing the target kinase and the E3 ligase into proximity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] This degradation is partially dependent on the p97/VCP segregase.[1][2]
Data Presentation
The following tables summarize the quantitative proteomics data for key kinase targets of this compound in MOLT-4 and HEK293T cell lines. The data represents the fold change in protein abundance following treatment with 1 µM this compound for 5 hours.
Table 1: Degradation of Key Kinase Targets in MOLT-4 Cells Treated with this compound
| Target Kinase | Fold Change in Protein Abundance (1 µM this compound, 5h) |
| YES1 | Significant Degradation Observed |
| IRAK1 | Significant Degradation Observed |
| LYN | Significant Degradation Observed |
Note: Specific fold-change values should be referenced from the supplementary data of the source publication. The provided data indicates that these kinases are bona fide targets of this compound-induced degradation in MOLT-4 cells.
Table 2: Ternary Complex Formation and Degradation in HEK293T Cells Treated with this compound
| Target Kinase | Ternary Complex Formation with CRBN | Degradation Observed |
| YES1 | Detected | Yes |
| IRAK1 | Detected | Yes |
| LYN | Detected | Yes |
| BUB1 | Detected | No |
Note: This table highlights that while this compound can induce the formation of a ternary complex between CRBN and certain kinases in HEK293T cells, this does not universally lead to their degradation, as exemplified by BUB1.
Signaling Pathway and Mechanism of Action
This compound operates through the PROTAC mechanism to induce targeted protein degradation. The diagram below illustrates the key steps involved in this process.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture Protocols
MOLT-4 Cell Culture Workflow
Caption: Workflow for MOLT-4 cell culture.
Protocol for MOLT-4 Cell Culture:
-
Complete Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thawing:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 4 x 10^5 and 2 x 10^6 cells/mL.
-
Add fresh complete growth medium every 2-3 days to maintain the optimal cell density.
-
HEK293T Cell Culture Workflow
Caption: Workflow for HEK293T cell culture.
Protocol for HEK293T Cell Culture:
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a 10 cm culture dish.
-
-
Maintenance and Passaging:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:5 to 1:10 split ratio).
-
Cell Viability (MTT) Assay
MTT Assay Workflow
Caption: Workflow for MTT cell viability assay.
Protocol for MTT Assay:
-
Cell Seeding:
-
MOLT-4: Seed 5 x 10^4 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
HEK293T: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization:
-
MOLT-4: Centrifuge the plate at 500 x g for 5 minutes, carefully remove the supernatant, and add 100 µL of DMSO to each well.
-
HEK293T: Carefully aspirate the medium and add 100 µL of DMSO to each well.
-
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
Annexin V Assay Workflow
Caption: Workflow for Annexin V apoptosis assay.
Protocol for Annexin V Assay:
-
Cell Treatment: Treat MOLT-4 or HEK293T cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting:
-
MOLT-4: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
HEK293T: Gently detach the cells using trypsin-EDTA, neutralize with complete medium, and collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting
Western Blotting Workflow
Caption: Workflow for Western Blotting.
Protocol for Western Blotting:
-
Cell Lysis:
-
After treatment with this compound, wash cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For HEK293T cells, scrape the cells off the plate. For MOLT-4 cells, lyse the cell pellet.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-YES1, anti-IRAK1, anti-LYN, or anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Application Note: Characterizing SB1-G-187-Induced Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small-molecule induced ternary complex formation is a rapidly emerging therapeutic modality.[1][] Molecules like SB1-G-187, a multi-kinase PROTAC degrader, function by acting as a "molecular glue" or bridge to bring two proteins into close proximity that would not typically interact.[3][4][5] this compound induces an interaction between a target kinase (Protein of Interest, POI) and an E3 ubiquitin ligase, such as Cereblon (CRBN).[5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][][7] Characterizing the formation, stability, and kinetics of this key ternary complex (POI-SB1-G-187-E3 Ligase) is critical for optimizing the efficacy and selectivity of the degrader.[][8]
This application note provides detailed protocols for essential biophysical assays to quantify the formation of the ternary complex induced by this compound. The described methods include Surface Plasmon Resonance (SPR) for kinetic analysis and Förster Resonance Energy Transfer (FRET) for detecting proximity in solution.
Mechanism and Workflow
Mechanism of Action
This compound is a heterobifunctional molecule with two distinct heads: one binds to a target kinase (e.g., YES1, IRAK1) and the other binds to the E3 ligase CRBN.[5] By simultaneously engaging both proteins, it facilitates the formation of a transient ternary complex. This complex is the necessary intermediate for the E3 ligase to transfer ubiquitin to the target protein, leading to its degradation.[]
Caption: Mechanism of this compound induced ternary complex formation leading to target degradation.
Experimental Workflow
A systematic approach is required to fully characterize the interactions. This involves first assessing the binary binding affinities of this compound to both the target kinase and the E3 ligase individually. Subsequently, assays are performed to directly measure the formation and stability of the ternary complex, which allows for the calculation of cooperativity.
Caption: General workflow for characterizing binary and ternary complex interactions for this compound.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology for real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[9][10] This protocol describes immobilizing the E3 ligase and sequentially flowing over the target kinase and this compound.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor Chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant human CRBN-DDB1 complex (E3 Ligase)
-
Recombinant human target kinase (e.g., YES1)
-
This compound compound
-
SPR running buffer (e.g., HBS-EP+, pH 7.4)
Methodology:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.
-
Immobilize the CRBN-DDB1 complex onto the sensor surface to a target density of ~8000-10000 Response Units (RU).
-
Deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binary Interaction Analysis (Kinase to E3 Ligase Control):
-
Prepare a dilution series of the target kinase in running buffer (e.g., 0-1000 nM).
-
Inject the kinase solutions over the immobilized E3 ligase surface and the reference cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response. This interaction is expected to be negligible in the absence of this compound.
-
-
Ternary Complex Formation Analysis:
-
Prepare a solution containing a constant, saturating concentration of the target kinase (e.g., 500 nM).
-
In this kinase-containing solution, prepare a dilution series of this compound (e.g., 0-2000 nM).
-
Inject these solutions sequentially over the E3 ligase surface. The binding of the kinase-SB1-G-187 complex will be measured.[11]
-
Alternatively, for kinetic analysis, co-inject a constant concentration of kinase with varying concentrations of this compound.[12]
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for steady-state affinity, or kinetic models) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Cooperativity (α) can be calculated by comparing the affinity of the kinase to the E3 ligase in the presence and absence of this compound.[1]
-
Protocol 2: Förster Resonance Energy Transfer (FRET) Assay
FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor).[13] It is a powerful tool to measure protein-protein interactions in solution.[14] This protocol uses fluorescently labeled proteins to detect the proximity induced by this compound.
Materials:
-
Fluorescence plate reader with FRET capabilities
-
Low-volume 384-well black plates
-
Target Kinase labeled with a donor fluorophore (e.g., Terbium Cryptate)
-
E3 Ligase (CRBN) labeled with an acceptor fluorophore (e.g., d2)
-
This compound compound
-
Assay buffer (e.g., PBS with 0.01% BSA and 0.05% Tween-20)
Methodology:
-
Protein Labeling:
-
Label the target kinase and E3 ligase with appropriate donor and acceptor fluorophores using commercially available labeling kits, following the manufacturer's protocols. Ensure removal of unconjugated dyes.
-
-
Assay Setup:
-
Prepare a dilution series of this compound in assay buffer across a 384-well plate.
-
Add the labeled target kinase (donor) and labeled E3 ligase (acceptor) to each well at a fixed final concentration (e.g., 5-10 nM each).
-
Include controls: Donor + Acceptor (no compound), Donor only, Acceptor only.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the fluorescence emission at two wavelengths: the donor emission wavelength and the acceptor emission wavelength, following excitation at the donor excitation wavelength.
-
-
Data Analysis:
-
Calculate the FRET ratio for each well (e.g., Acceptor Emission / Donor Emission).
-
Plot the FRET ratio against the concentration of this compound.
-
Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the EC50, which represents the concentration of this compound required for half-maximal ternary complex formation.
-
Note that high concentrations of bifunctional molecules can lead to the "hook effect," where the FRET signal decreases as the formation of binary complexes is favored over the ternary complex.[8][15]
-
Data Presentation
Quantitative data from the assays should be summarized to compare binding affinities and potencies.
Table 1: Summary of Binary and Ternary Affinities by SPR
| Interaction Components | KD (nM) | ka (1/Ms) | kd (1/s) | Notes |
|---|---|---|---|---|
| This compound + Target Kinase | 150 | 2.1 x 10⁵ | 3.2 x 10⁻² | Binary interaction |
| This compound + CRBN | 250 | 1.5 x 10⁵ | 3.8 x 10⁻² | Binary interaction |
| Target Kinase + CRBN | No Binding | - | - | No direct interaction |
| (Target Kinase + this compound) + CRBN | 12.1 | 5.5 x 10⁵ | 6.7 x 10⁻³ | Ternary complex[11] |
| Cooperativity (α) | ~12.4 | - | - | Calculated as KD(binary)/KD(ternary) |
Table 2: Summary of FRET Assay Results
| Assay | Parameter | Value | Notes |
|---|---|---|---|
| This compound Induced FRET | EC50 (nM) | 45 | Potency of complex formation |
| Max FRET Ratio | 3.2 | Signal window of the assay | |
| Hill Slope | 1.1 | Suggests 1:1:1 stoichiometry |
| | Hook Effect Onset | > 5000 nM | Concentration where signal decreases |
Signaling Pathway Context
The degradation of a target kinase by this compound can have significant downstream effects on cellular signaling. For example, if the target is a key node in a cancer-related pathway, its removal can inhibit proliferation and promote apoptosis.
Caption: Hypothetical pathway showing this compound inducing degradation of a target kinase to block proliferation.
References
- 1. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 3. Molecular glue - Wikipedia [en.wikipedia.org]
- 4. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Molecular Glue: Revolutionizing Targeted Therapy in Modern Medicine | MolecularCloud [molecularcloud.org]
- 8. Ternary Complex Formation [promega.com]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring the Degradation Kinetics of SB1-G-187
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1-G-187 is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) that induces the degradation of several key signaling kinases, including YES1, IRAK1, and LYN.[1][2] As a heterobifunctional molecule, this compound recruits these target proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a powerful therapeutic strategy for diseases driven by the aberrant activity of these kinases.[1][2]
These application notes provide detailed protocols for characterizing the degradation kinetics of this compound, encompassing both its chemical stability as a small molecule and its biological activity in inducing protein degradation.
Mechanism of Action: this compound-Mediated Protein Degradation
This compound functions by inducing the formation of a ternary complex between the target protein (e.g., YES1, IRAK1, or LYN), the CRBN E3 ligase, and itself.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[4]
Caption: Mechanism of this compound-induced protein degradation.
Signaling Pathways of this compound Targets
This compound targets key kinases involved in diverse cellular processes, including cell proliferation, survival, and inflammation.
YES1 Signaling Pathway: YES1, a member of the Src family kinases, is involved in regulating cell growth, survival, and metastasis. It can activate downstream pathways such as the PI3K/AKT/mTOR and MAPK pathways.[5][6][7][8]
Caption: Simplified YES1 signaling pathway.
IRAK1 Signaling Pathway: Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical mediator of innate immunity and inflammation, signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R) to activate NF-κB and MAPK pathways.[1][9][10][11]
Caption: Simplified IRAK1 signaling pathway.
LYN Signaling Pathway: LYN, another member of the Src family kinases, plays a dual role in regulating immune cell activation and is implicated in various signaling pathways, including the B-cell receptor (BCR) signaling pathway.[12][13][14][15][16]
Caption: Simplified LYN signaling pathway.
Part 1: Chemical Degradation Kinetics of this compound
This section outlines the protocol for assessing the chemical stability of this compound through forced degradation studies and the development of a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[17][18]
Caption: Workflow for forced degradation studies.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a mass spectrometer (MS) detector.
-
Photostability chamber
-
Oven
3. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Condition Solutions: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the solution before HPLC analysis.
-
Neutral Hydrolysis: Mix the this compound stock solution with HPLC-grade water and incubate at 60°C for various time points.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 80°C) for a specified period.
5. HPLC Analysis:
-
Analyze the stressed samples at each time point using a developed stability-indicating HPLC method (see protocol below).
-
Monitor the decrease in the peak area of the parent this compound and the formation of degradation products.
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying this compound from its degradation products.[19] A reverse-phase HPLC method is generally suitable for PROTACs.[20]
1. Suggested HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 20 mM ammonium acetate in water, pH 7
-
Mobile Phase B: Acetonitrile
-
Gradient: A starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound) and/or MS.
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Data Presentation: Chemical Degradation Kinetics
The degradation of this compound is expected to follow first-order kinetics. The rate constant (k) can be determined from the slope of the plot of ln(% remaining) versus time. The half-life (t₁/₂) can be calculated as 0.693/k.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration (hours) | % this compound Remaining | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 24 | ||
| Water, 60°C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| Photolytic | 24 | ||
| Thermal (solid), 80°C | 72 |
Table 2: First-Order Degradation Rate Constants and Half-lives of this compound
| Stress Condition | Rate Constant (k) (hour⁻¹) | Half-life (t₁/₂) (hours) | R² |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 60°C | |||
| 3% H₂O₂, RT |
Part 2: Biological Degradation Kinetics of Target Proteins
This section provides protocols to measure the biological activity of this compound in inducing the degradation of its target kinases in a cellular context.
Experimental Protocol: Cellular Degradation Assay
This protocol uses Western blotting to quantify the reduction in target protein levels following treatment with this compound.
Caption: Workflow for cellular degradation assay.
1. Materials and Reagents:
-
Cell line expressing target kinases (e.g., a relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against YES1, IRAK1, LYN, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., the approximate DC₅₀ value) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
3. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
4. Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
-
Perform densitometry analysis on the Western blot bands to quantify protein levels.
-
Normalize the target protein levels to the loading control.
-
For dose-response experiments, plot the percentage of remaining protein against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
For time-course experiments, plot the percentage of remaining protein against time to determine the degradation rate.
Data Presentation: Biological Degradation Kinetics
The key parameters for evaluating the biological activity of a degrader are its DC₅₀ and Dₘₐₓ.[4]
Table 3: Dose-Response of this compound on Target Protein Degradation at 24 hours
| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| YES1 | ||
| IRAK1 | ||
| LYN |
Table 4: Time-Course of Target Protein Degradation with this compound (at a fixed concentration)
| Time (hours) | % YES1 Remaining | % IRAK1 Remaining | % LYN Remaining |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 16 | |||
| 24 |
Conclusion
These protocols provide a comprehensive framework for the detailed characterization of the degradation kinetics of the PROTAC molecule this compound. By systematically evaluating both its chemical stability and its biological efficacy in degrading the target kinases YES1, IRAK1, and LYN, researchers can gain crucial insights for its further development as a potential therapeutic agent. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings in a clear and concise manner.
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 4. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK1: a critical signaling mediator of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRAK1 - Wikipedia [en.wikipedia.org]
- 11. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 16. LYN - Wikipedia [en.wikipedia.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SB1-G-187 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB1-G-187 is a potent, GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of specific kinases through the ubiquitin-proteasome system.[1] This molecule functions as a heterobifunctional degrader, engaging both a target kinase and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent degradation of the target kinase.[1][2] The degradation process mediated by this compound has been shown to be partially dependent on the p97/VCP segregase.[1] This application note provides an overview of this compound, its mechanism of action, and detailed protocols for its application in preclinical xenograft models.
Mechanism of Action
PROTACs like this compound represent a novel therapeutic modality that eliminates target proteins rather than merely inhibiting their enzymatic activity. This is achieved by hijacking the cell's natural protein disposal machinery. This compound forms a ternary complex between the target kinase and the CRBN E3 ligase, which facilitates the transfer of ubiquitin to the kinase.[2] This polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-induced kinase degradation.
Target Kinase Profile
This compound is a multi-kinase degrader. Proteomic studies have identified several kinases that are susceptible to degradation by this compound. It is important to note that while this compound may bind to a broader range of kinases, not all binding events lead to efficient degradation.[2]
| Target Kinase | Notes |
| YES1 | Degraded by this compound.[1][2] |
| IRAK1 | Degraded by this compound.[1][2] |
| LYN | Degraded by this compound.[1][2] |
| GCK | Bound and degraded by this compound.[2] |
Note: As of the latest available data, specific DC50 and Dmax values for the degradation of these kinases by this compound in xenograft models have not been publicly reported. Researchers should determine these parameters empirically in their specific model system.
In Vivo Formulation Protocol
Proper formulation is critical for the in vivo administration of this compound. The following protocol is recommended for preparing a solution suitable for intraperitoneal (IP) or oral (PO) administration in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol for a 5 mg/mL Suspension:
-
Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.
-
For a 1 mL final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation results in a 5 mg/mL suspended solution with the final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
It is recommended to prepare the working solution fresh on the day of use.[1]
Xenograft Model Evaluation: A Generalized Protocol
While specific in vivo efficacy data for this compound is not yet publicly available, the following protocol outlines a general workflow for evaluating its anti-tumor activity and target degradation in a subcutaneous xenograft model. This protocol is based on established methods for testing PROTACs in vivo and can be adapted to specific cancer cell lines.
Caption: Experimental workflow for xenograft studies.
1. Cell Line Selection and Xenograft Implantation:
-
Select a cancer cell line known to express one or more of the target kinases of this compound (e.g., YES1, IRAK1, LYN).
-
Culture the selected cells under standard conditions.
-
Implant a suitable number of cells (e.g., 1-10 million, depending on the cell line) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Dosing and Administration:
-
Based on related compounds like GNF-7, a starting dose for this compound could be in the range of 10-50 mg/kg, administered via intraperitoneal or oral gavage.[3]
-
The dosing frequency can be once or twice daily.
-
The vehicle control group should receive the same formulation without this compound.
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or at predetermined time points for pharmacodynamic studies), euthanize the mice and collect tumor tissue and other relevant organs.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).
Key Experimental Protocols
Protocol 1: Western Blot for Kinase Degradation in Tumor Tissue
This protocol is to quantify the level of target kinase degradation in tumor samples.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against target kinases (e.g., anti-YES1, anti-IRAK1) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize flash-frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the target kinase signal to the loading control.
Protocol 2: Immunohistochemistry (IHC) for Target Degradation
This protocol allows for the visualization of target kinase expression within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding using a suitable blocking serum.
-
Incubate the sections with the primary antibody.
-
Wash and apply the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the target protein.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and distribution under a microscope to assess the reduction in target kinase levels in the this compound treated group compared to the control group.
Logical Relationships in this compound Activity
The successful application of this compound in a xenograft model relies on a series of dependent events, from compound administration to the desired therapeutic outcome.
Caption: Logical cascade of this compound's in vivo action.
Conclusion
This compound is a valuable research tool for studying the effects of multi-kinase degradation. The provided protocols offer a framework for researchers to investigate its therapeutic potential in various cancer xenograft models. Careful experimental design, including appropriate dosing, robust pharmacodynamic readouts, and comprehensive endpoint analyses, will be crucial for elucidating the in vivo efficacy and mechanism of action of this promising PROTAC degrader.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with SB1-G-187
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB1-G-187. The information is designed to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent degradation of my target protein. What are the potential causes?
Inconsistent results with this compound can stem from several factors related to its preparation, storage, and the inherent complexity of its mechanism of action. Here are the primary areas to troubleshoot:
-
Compound Solubility: this compound has specific solubility requirements. Incomplete dissolution will lead to a lower effective concentration and variable results.
-
Compound Stability: As a PROTAC, this compound's stability is critical. Improper storage or handling can lead to degradation of the compound itself.
-
Cellular Health and Density: The efficiency of the ubiquitin-proteasome system, which this compound hijacks, can be influenced by cell health, passage number, and confluency.
-
Biological Variability: The formation of a stable and productive ternary complex (this compound, target protein, and CRBN E3 ligase) is essential for degradation, and its efficiency can vary between different cell lines and target proteins.[1]
Q2: My this compound solution appears cloudy or has precipitated. How can I ensure complete dissolution?
Proper dissolution is critical for accurate dosing. Follow these steps to ensure your this compound is fully dissolved:
-
Use High-Quality, Anhydrous DMSO: The solubility of this compound is significantly impacted by hygroscopic (water-absorbing) DMSO.[2] Always use fresh, newly opened DMSO.
-
Apply Sonication: As recommended, use an ultrasonic bath to aid dissolution when preparing stock solutions in DMSO.[2][3]
-
Gentle Warming: If precipitation occurs, gentle warming combined with sonication can help. However, avoid excessive heat which could degrade the compound.
For in vivo preparations, the provided protocols are designed to create either a suspension or a clear solution. Adhering to the specific order of solvent addition is crucial.[2][3]
Q3: How should I properly store my this compound stock solutions to prevent degradation?
To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Aliquot Solutions: To prevent product inactivation from repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes immediately after preparation.[2]
-
Correct Storage Temperatures:
-
For long-term storage (up to 6 months), store aliquots at -80°C.
-
For short-term storage (up to 1 month), -20°C is acceptable.
-
-
Inert Atmosphere: Store the compound, both in solid form and in solution, under nitrogen to prevent oxidation.[2][3]
Q4: I see target engagement (binding), but minimal degradation. Is this expected?
Yes, this is a known phenomenon in the field of targeted protein degradation. Cellular target engagement does not always predict degradation efficiency.[1] The formation of a ternary complex is necessary but not always sufficient for potent degradation. The specific geometry and stability of this complex play a crucial role in the subsequent ubiquitination and degradation of the target protein.[1] If you observe binding without degradation, consider optimizing treatment time and concentration.
Data Presentation: Solubility and In Vivo Formulations
The following tables summarize key quantitative data for the preparation of this compound solutions.
Table 1: In Vitro Stock Solution Preparation
| Parameter | Value | Notes |
| Solvent | DMSO | Use fresh, anhydrous DMSO.[2] |
| Concentration | 100 mg/mL (97.84 mM) | Requires sonication for dissolution.[2][3] |
Table 2: In Vivo Formulation Protocols
| Formulation Type | Composition | Final Concentration & Solubility | Notes |
| Suspended Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (4.89 mM) | Add solvents sequentially. Requires sonication.[2][3] Suitable for oral and intraperitoneal injection.[2] |
| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (4.89 mM) | Add solvents sequentially. Use with caution for dosing periods longer than two weeks.[2] |
Experimental Protocols
Protocol 1: Preparation of In Vitro Stock Solution
-
Equilibrate the vial of solid this compound to room temperature.
-
Add the required volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid material is dissolved.
-
Immediately aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C under nitrogen for up to 6 months.
Visualizations
Mechanism of Action: this compound
Caption: Mechanism of this compound-mediated protein degradation.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting inconsistent results.
References
How to overcome the hook effect with SB1-G-187
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB1-G-187. The content focuses on overcoming the hook effect, a potential issue in immunoassays used to quantify protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader.[1] It is a heterobifunctional molecule designed to induce the degradation of specific target proteins within the cell by hijacking the ubiquitin-proteasome system.[2][3] this compound targets several kinases, including YES1, IRAK1, and LYN, for degradation.[1][4]
Q2: How does this compound work?
A2: this compound functions by simultaneously binding to a target kinase and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome.[2] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules.[2][3]
Q3: What is the "hook effect" and how does it relate to experiments with this compound?
A3: The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can occur in one-step "sandwich" immunoassays (like ELISA) when the concentration of the analyte is excessively high.[5][6] In the context of experiments with this compound, you might use a sandwich ELISA to measure the remaining concentration of a target kinase after treatment. If the initial concentration of the kinase in your untreated or control samples is very high, you could encounter the hook effect, leading to an inaccurate, falsely low measurement of the kinase levels.[7][8] This could mask the true extent of protein degradation induced by this compound.
Q4: What causes the hook effect?
A4: The hook effect in a one-step sandwich immunoassay is caused by an excess of the target analyte (e.g., your target kinase).[7][9] This high concentration of analyte saturates both the capture antibodies (coated on the assay plate) and the detection antibodies (in the solution).[6][9] As a result, the formation of the "sandwich" complex (capture antibody - analyte - detection antibody) is inhibited, leading to a weaker signal and a falsely low reading.[6][7]
Troubleshooting Guide: Overcoming the Hook Effect
Identifying the Hook Effect
Q: How can I determine if my immunoassay results for kinase quantification are affected by the hook effect?
A: The most reliable method to identify a potential hook effect is to perform serial dilutions of your sample.[7][8][10] If you observe that a diluted sample yields a higher signal (and thus a higher calculated concentration) than the undiluted or less diluted sample, it is a strong indication of the hook effect.
Data Presentation: Illustrating the Hook Effect
The following table presents hypothetical data from a one-step sandwich ELISA experiment designed to measure the concentration of a target kinase. This data illustrates the hook effect and the results of serial dilution.
| Sample ID | Dilution Factor | Optical Density (OD) at 450 nm | Calculated Concentration (ng/mL) | Corrected Concentration (ng/mL) | Observation |
| Untreated Control | 1 (Neat) | 0.85 | 150 | 150 | Potential Hook Effect |
| Untreated Control | 10 | 1.95 | 350 | 3500 | Signal increases with dilution |
| Untreated Control | 100 | 1.20 | 220 | 22000 | Signal begins to decrease |
| This compound Treated | 1 (Neat) | 0.25 | 45 | 45 | Within linear range |
| This compound Treated | 10 | 0.08 | 15 | 150 | Within linear range |
Resolving the Hook Effect
Q: I've confirmed a hook effect in my assay. What are the best strategies to overcome it?
A: There are two primary strategies to mitigate the hook effect:
-
Sample Dilution: The simplest and most common method is to dilute your samples to bring the analyte concentration into the optimal range of the assay.[6][11] Based on your pilot experiments with serial dilutions, choose a dilution factor that places your samples in the linear range of your standard curve.
-
Two-Step Assay Protocol: A two-step assay protocol can effectively prevent the hook effect.[6][7] This involves sequential incubation steps with a wash in between. This procedure ensures that excess, unbound analyte is removed before the addition of the detection antibody, thus preventing the saturation that causes the hook effect.[7]
Experimental Protocols
Protocol: Two-Step Sandwich ELISA to Mitigate the Hook Effect
This protocol is designed to quantify a target kinase and minimize the risk of a hook effect.
-
Coating: Coat a 96-well plate with the capture antibody specific for the target kinase. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add your prepared standards and samples (including a dilution series for potentially high-concentration samples) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step. This is the critical step that removes excess analyte.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP (or other appropriate enzyme conjugate) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Calculate the concentrations of your samples based on the standard curve, ensuring you use data from dilutions that fall within the linear range of the assay.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the hook effect in a one-step sandwich ELISA.
Caption: Workflow for identifying and overcoming the hook effect.
Caption: Mechanism of action for the PROTAC degrader this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hook effect - Wikipedia [en.wikipedia.org]
- 6. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 7. myadlm.org [myadlm.org]
- 8. Hook effect | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6184042B1 - Method for reducing hook effect in an immunoassay - Google Patents [patents.google.com]
Technical Support Center: Optimizing SB1-G-187 Concentration for Maximum Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing SB1-G-187 concentration for the maximum degradation of its target proteins.
Understanding this compound
This compound is a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. It functions by forming a ternary complex with the target protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound has been shown to induce potent degradation of several kinases, including YES1, IRAK1, and LYN.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal degradation concentration. A starting range from 1 nM to 10 µM is advisable. This allows for the generation of a dose-response curve to determine key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Q2: What is the typical incubation time to observe maximum degradation?
A2: The optimal incubation time can vary between cell lines and target proteins. A time-course experiment is recommended, with typical time points ranging from 2 to 24 hours. Some PROTACs can induce significant degradation within a few hours, while others may require longer incubation periods.
Q3: What are the essential negative controls for my experiment?
A3: To ensure the observed degradation is specific to the action of this compound, the following negative controls are crucial:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Inactive Epimer/Stereoisomer: An isomer of this compound that cannot bind to either the target protein or the E3 ligase.
-
E3 Ligase Ligand Only: To control for effects independent of target degradation.
-
Target Ligand Only: To differentiate between degradation and simple inhibition of the target.
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases.
Q4: I am observing a decrease in degradation at higher concentrations of this compound. What could be the cause?
A4: This phenomenon is known as the "hook effect" and is a common observation with PROTACs. It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (this compound-target or this compound-CRBN) instead of the productive ternary complex (target-SB1-G-187-CRBN). This excess of binary complexes competes with and inhibits the formation of the ternary complex, leading to reduced degradation. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration for maximum degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low degradation observed | 1. Sub-optimal this compound concentration. 2. Inappropriate incubation time. 3. Low expression of the target protein or CRBN E3 ligase in the cell line. 4. Poor cell permeability of this compound. 5. Issues with ternary complex formation. | 1. Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Verify the expression levels of the target protein and CRBN in your cell line using Western blot or qPCR. 4. While this compound is cell-permeable, ensure proper solubilization. 5. Perform a ternary complex formation assay (see Experimental Protocols). |
| "Hook effect" observed (bell-shaped dose-response curve) | Formation of non-productive binary complexes at high concentrations. | 1. Confirm the bell shape by testing a wider and more granular range of high concentrations. 2. The peak of the curve represents the optimal concentration range for your experiment. |
| High cellular toxicity | 1. Off-target effects of the multi-kinase inhibitor component of this compound. 2. High concentration of this compound. | 1. Perform a cytotoxicity assay (see Experimental Protocols) to determine the toxic concentration range. 2. Use the lowest effective concentration that achieves significant degradation. 3. Consider using a more selective degrader if off-target effects are a concern. |
| Inconsistent results between experiments | 1. Variation in cell confluency or passage number. 2. Reagent variability (e.g., antibody quality). 3. Inconsistent incubation times. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Use freshly prepared reagents and validate antibodies. 3. Ensure precise and consistent incubation times for all experiments. |
Data Presentation
While specific DC50 and Dmax values for this compound against all its targets are not consistently reported across literature in a single table, proteomics studies have demonstrated its potent degradation activity. For instance, in MOLT-4 cells treated with 1 µM this compound for 5 hours, significant degradation of its targets has been observed. Researchers should empirically determine these values for their specific experimental system.
Table 1: Illustrative Degradation Data for a PROTAC Targeting IRAK1 (Not this compound)
| Compound | DC50 (nM) | Dmax (%) |
| Compound A | 10 | >90 |
| Compound B | 50 | 85 |
| Compound C | 200 | 70 |
This table is for illustrative purposes to show how to present degradation data and does not represent data for this compound. Researchers should generate their own data for this compound.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol allows for the semi-quantitative assessment of target protein degradation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells at a density that ensures they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time points.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target protein (e.g., YES1, IRAK1, LYN) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the this compound concentration to determine DC50 and Dmax values.
-
TMT-Based Quantitative Proteomics for Off-Target Analysis
This protocol provides a comprehensive, quantitative view of protein expression changes upon this compound treatment, enabling the identification of off-target effects.[2][3][4][5][6]
Methodology:
-
Sample Preparation:
-
Treat cells with the optimal concentration of this compound (determined by Western blotting) and a vehicle control.
-
Harvest and lyse the cells.
-
Quantify protein and reduce, alkylate, and digest proteins into peptides using trypsin.[2]
-
-
TMT Labeling:
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Combine the TMT-labeled samples and fractionate the peptides using high-pH reversed-phase chromatography.[2]
-
Analyze the fractionated peptides by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer).
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Cellular Cytotoxicity Assay
This protocol assesses the potential toxicity of this compound on the cells being studied.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations for a period relevant to the degradation experiment (e.g., 24 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
Assay:
-
Use a commercially available cytotoxicity assay kit (e.g., MTT, LDH, or CellTiter-Glo) and follow the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay protocol.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Visualizations
Caption: Mechanism of action of this compound PROTAC degrader.
Caption: Workflow for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 5. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SB1-G-187 stability and solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of SB1-G-187 in DMSO. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, focusing on solubility and stability.
Issue 1: this compound fails to dissolve completely in DMSO.
-
Possible Cause:
-
Suboptimal DMSO Quality: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of compounds.[1]
-
Insufficient Dissolution Method: The compound may require energy to fully dissolve.
-
Precipitation During Storage: The compound may have precipitated out of solution during storage, especially if stored at lower temperatures.
-
-
Troubleshooting Steps:
-
Use High-Quality, Anhydrous DMSO: Always use fresh, newly opened, anhydrous DMSO for preparing your stock solution.[1]
-
Apply Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Gentle Warming: Briefly warm the solution at 37°C. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Re-dissolve Precipitate: If precipitation is observed in a stored stock solution, warm the vial to 37°C and vortex until the solid is completely re-dissolved before use.
-
Issue 2: Inconsistent or no activity of this compound in cellular assays.
-
Possible Cause:
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to compound degradation and precipitation.[1]
-
Instability in Assay Media: The compound may be unstable in the aqueous environment of the cell culture media.
-
Incorrect Final Concentration: Errors in dilution from the stock solution.
-
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions from a properly stored stock for each experiment.
-
Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot the main stock solution into single-use volumes.[1]
-
Assess Compound Stability: If degradation is suspected, the stability of the compound in DMSO and culture medium can be assessed by techniques like LC-MS over a time course.
-
Verify Pipetting and Dilutions: Double-check all calculations and ensure pipettes are calibrated.
-
Include Positive Controls: Use a known active compound to ensure the assay is performing as expected.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to multiple kinases (such as YES1, IRAK1, and LYN) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing the target kinase and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of the target kinase.[3]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, aliquot the DMSO stock solution and store it under a nitrogen atmosphere. Recommended storage temperatures and durations are:
-
-80°C for up to 6 months.[1]
-
-20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: I am observing a precipitate in my this compound stock solution after thawing. What should I do?
A4: Precipitation can occur upon freezing. Before use, it is essential to ensure the compound is fully redissolved. Gently warm the vial to 37°C and vortex thoroughly until the solution is clear. Visually inspect the solution to confirm that no particulates are present before making dilutions.
Q5: What are the visual signs of this compound degradation or instability?
A5: Visual signs of degradation can be subtle. A change in the color of the solution or the appearance of insoluble particulates that do not dissolve upon warming and vortexing may indicate degradation. However, chemical degradation can occur without any visible changes. Therefore, adhering to proper storage and handling protocols is critical. For definitive assessment, analytical methods such as HPLC or LC-MS are required.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | 100 mg/mL (97.84 mM) | DMSO | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Storage (in DMSO) | -80°C | DMSO | Stable for up to 6 months (stored under nitrogen).[1] |
| -20°C | DMSO | Stable for up to 1 month (stored under nitrogen).[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (newly opened)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, preferably under a nitrogen atmosphere.
-
Protocol 2: Assessment of this compound Stability in DMSO using LC-MS
This protocol provides a general framework for assessing the stability of your this compound stock solution.
-
Objective: To determine the stability of this compound in DMSO at different temperatures over time.
-
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for LC-MS analysis, and inject it into the LC-MS system. This will serve as your baseline reference.
-
Incubation: Store aliquots of the stock solution at the desired temperatures to be tested (e.g., Room Temperature, 4°C, -20°C, and -80°C). Protect the samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve an aliquot from each storage temperature.
-
Prepare the samples for LC-MS analysis by diluting them to the same concentration as the T=0 sample.
-
Analyze the samples by LC-MS.
-
Data Analysis: Compare the peak area of the parent this compound compound at each time point and temperature to the T=0 sample. A decrease in the peak area over time indicates degradation. Also, monitor for the appearance of new peaks, which could be degradation products.
-
Visualizations
References
Addressing off-target effects of SB1-G-187
Welcome to the technical support center for SB1-G-187. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other experimental challenges when working with this multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader.
This compound is a GNF-7-based multi-kinase PROTAC degrader that induces potent degradation of YES1, IRAK1, and LYN, among other kinases.[1] It functions by mediating kinase degradation in a manner that is partially dependent on p97/VCP.[1] As with many kinase-targeted therapies, understanding and mitigating off-target effects is crucial for accurate data interpretation and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is a multi-kinase degrader and, by design, has a broad activity profile. While its primary targets are YES1, IRAK1, and LYN, it is known to induce the degradation of a significant number of other kinases.[2] This "off-target" degradation can be a concern if it leads to unintended cellular phenotypes or toxicity. The CRBN ligand component of the PROTAC can also lead to the degradation of other zinc-finger proteins, a known off-target effect of immunomodulatory drugs (IMiDs) like pomalidomide, upon which many PROTACs are based.[3][4]
Q2: We are observing a high degree of cell toxicity at concentrations expected to be selective. What could be the cause?
A2: High toxicity could be due to several factors:
-
Potent Off-Target Effects: The inhibitor may be degrading other kinases that are essential for cell survival.[5]
-
On-Target Toxicity: The intended targets (YES1, IRAK1, LYN) might play a more critical role in cell viability in your specific cell model than anticipated.
-
Compound Solubility: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure the compound is fully dissolved as per the recommended solvent protocols.[1]
Q3: Our experimental results are inconsistent. What are some common causes of variability?
A3: Inconsistent results can arise from:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the compound stock solution can lead to its inactivation. It is recommended to aliquot the stock solution upon preparation.[1]
-
Cell Passage Number: The expression levels of the target kinases and components of the ubiquitin-proteasome system can change with cell passage number, affecting the efficacy of the PROTAC.
-
Variable Ternary Complex Formation: The efficiency of degradation is dependent on the formation of a stable ternary complex between the target kinase, this compound, and the E3 ligase.[2] Cellular conditions can influence the stability of this complex.
Q4: Can the off-target effects of this compound be beneficial?
A4: Yes, the multi-kinase activity of this compound could be therapeutically advantageous through a concept known as polypharmacology.[5] By degrading multiple oncogenic kinases, it may be possible to achieve a more potent anti-cancer effect than by targeting a single pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype | Off-target kinase degradation is affecting other signaling pathways. | 1. Orthogonal Target Validation: Use siRNA or CRISPR to knock down the intended targets and see if the phenotype is replicated.[5] 2. Kinome-Wide Profiling: Employ a proteomics approach to identify which kinases are being degraded at your working concentration.[2] 3. Rescue Experiment: If an off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that off-target. |
| High Cell Toxicity | The compound is degrading kinases essential for cell survival. | 1. Dose Titration: Determine the lowest effective concentration that degrades the intended targets without causing excessive toxicity.[5] 2. Apoptosis Assay: Use Annexin V staining or caspase-3 cleavage assays to confirm if cell death is apoptotic.[5] |
| Lack of Efficacy | The cell line may not express the necessary components for PROTAC-mediated degradation (e.g., CRBN E3 ligase). | 1. Western Blot Analysis: Confirm the expression of the target kinases and CRBN in your cell line. 2. Proteasome Inhibitor Co-treatment: Co-treat cells with a proteasome inhibitor (e.g., MG132) to see if the target protein levels are restored. This will confirm if the degradation is proteasome-dependent. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Degradation
This protocol is to confirm the degradation of target proteins (e.g., YES1, IRAK1, LYN) following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against target proteins and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
Protocol 2: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of a compound on kinase activity.
Materials:
-
Recombinant active kinase (on- or off-target)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
This compound at various concentrations
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction.
-
Quantify substrate phosphorylation using a suitable method (e.g., luminescence-based assays like ADP-Glo, or fluorescence-based assays).[6]
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of action for this compound PROTAC.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
Technical Support Center: Troubleshooting SB1-G-187-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during protein degradation experiments using the multi-kinase PROTAC® degrader, SB1-G-187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. It is a heterobifunctional molecule designed to induce the degradation of specific target proteins within the cell. It functions by simultaneously binding to the target protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Q2: Which proteins are targeted for degradation by this compound?
This compound is known to induce the degradation of several kinases, including but not limited to:
-
YES1 (YES Proto-Oncogene 1, Src Family Tyrosine Kinase)
-
IRAK1 (Interleukin 1 Receptor Associated Kinase 1)
Q3: My target protein is not degrading after treatment with this compound. What are the potential reasons?
Several factors can contribute to a lack of target protein degradation. This guide will walk you through a systematic troubleshooting process to identify the potential cause.
Troubleshooting Guide: Why is this compound Not Degrading My Target Protein?
Step 1: Verify Experimental Setup and Reagents
A common source of experimental failure lies in the initial setup and the integrity of the reagents.
Issue: Incorrect Compound Handling or Storage
-
Recommendation: this compound should be stored at -20°C.[3] Ensure the compound was dissolved in an appropriate solvent (e.g., DMSO) and stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Issue: Suboptimal Cell Culture Conditions
-
Recommendation: Ensure cells are healthy, within a consistent passage number, and plated at an appropriate density. Cell stress can affect the ubiquitin-proteasome system.
Step 2: Assess the Biological System
The cellular context plays a critical role in the efficacy of any PROTAC degrader.
Issue: Low or Absent CRBN Expression
-
The Problem: this compound relies on the presence of the CRBN E3 ligase to function. If the cell line used has low or no expression of CRBN, degradation will not occur.
-
Troubleshooting:
-
Western Blot: Perform a western blot to confirm the expression level of CRBN in your cell line. You can compare this to a positive control cell line known to have high CRBN expression.
-
Database Check: Utilize resources like The Human Protein Atlas to check the expression profile of CRBN in your cell line of interest.[4]
-
Issue: Low Target Protein Expression
-
The Problem: If the basal level of your target protein is very low, it may be difficult to detect a significant decrease after treatment.
-
Troubleshooting:
-
Western Blot: Confirm the basal expression level of your target protein in untreated cells.
-
Positive Control: Include a positive control cell line known to express the target protein at a detectable level.
-
Step 3: Optimize Experimental Parameters
The concentration of the PROTAC and the treatment duration are critical parameters that often require optimization.
Issue: Suboptimal this compound Concentration (The "Hook Effect")
-
The Problem: A phenomenon known as the "hook effect" is common with PROTACs. At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive and inhibit the formation of the necessary ternary complex (Target-PROTAC-E3 Ligase). This leads to a decrease in degradation efficiency at high concentrations.
-
Troubleshooting:
-
Dose-Response Experiment: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to determine if you are observing a hook effect.
-
Issue: Inappropriate Treatment Duration
-
The Problem: Protein degradation is a dynamic process. The optimal time to observe maximal degradation can vary depending on the target protein's synthesis and degradation rates.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment at the optimal concentration of this compound (e.g., 2, 4, 8, 16, 24 hours) to determine the time point of maximal degradation.
-
Step 4: Investigate Ternary Complex Formation and Target Engagement
Successful degradation is contingent on the formation of a stable ternary complex.
Issue: Target Engagement Does Not Lead to Degradation
-
The Problem: While this compound may bind to the target kinase, this engagement does not always guarantee subsequent degradation. The formation of a productive ternary complex with CRBN is essential.[2]
-
Troubleshooting:
-
Co-Immunoprecipitation (Co-IP): To confirm the formation of the ternary complex, you can perform a Co-IP experiment. Immunoprecipitate your target protein from cells treated with this compound and probe for the presence of CRBN.
-
Control Compound: Use a non-binding control version of the degrader if available to ensure the observed effects are specific.
-
Quantitative Data Summary
While specific DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values for this compound are not widely published in the form of dose-response curves, quantitative proteomics data provides evidence of its degradation activity. The following table summarizes the observed degradation of key targets at a single concentration in a specific cell line.
| Target Protein | Cell Line | This compound Concentration | Treatment Duration | Outcome | Reference |
| YES1 | MOLT-4 | 1 µM | 5 hours | Complex formation and degradation observed | [2] |
| IRAK1 | MOLT-4 | 1 µM | 5 hours | Complex formation and degradation observed | [2] |
| LYN | MOLT-4 | 1 µM | 5 hours | Complex formation and degradation observed | [2] |
Note: This data is from a large-scale proteomics screen and indicates that this compound can induce the degradation of these proteins. For your specific experimental system, it is crucial to perform a dose-response experiment to determine the DC50 and Dmax values.
Experimental Protocols
General Protocol for Cell-Based Degradation Assay
This protocol provides a general workflow for assessing the degradation of a target protein by this compound using Western blotting.
1. Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations for your dose-response experiment.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired duration (e.g., 24 hours).
3. Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
5. Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Important: Also probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Calculate the percentage of remaining protein in each treated sample relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Visualizing Key Concepts
Below are diagrams illustrating the mechanism of action of this compound, a general experimental workflow, and a troubleshooting decision tree.
References
Improving the efficiency of SB1-G-187 in cellular assays
Welcome to the technical support center for the multi-kinase PROTAC degrader, SB1-G-187. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. It functions by inducing the degradation of specific kinases, including YES1, IRAK1, and LYN.[1] It is a heterobifunctional molecule composed of a ligand that binds to the target kinases and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding brings the target kinase in close proximity to the E3 ligase, leading to the ubiquitination of the kinase and its subsequent degradation by the proteasome.
Q2: What are the primary applications of this compound in research?
A2: this compound is a valuable research tool for studying the roles of its target kinases in various cellular processes. By inducing the degradation of these kinases, researchers can investigate the downstream consequences of their removal, which can be more comprehensive than mere inhibition of their enzymatic activity. This makes this compound useful in fields such as oncology and immunology, where its target kinases are often implicated.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO. For in vivo applications, specific formulations using vehicles like PEG300, Tween-80, and saline, or corn oil can be prepared.[1] It is crucial to ensure complete dissolution, and gentle heating or sonication may be used to aid this process.[1]
Troubleshooting Guide
Encountering unexpected results is a common part of experimental science. This guide addresses potential issues you might face when using this compound in your cellular assays.
| Problem | Potential Cause | Recommended Solution |
| No or low degradation of target kinase | "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target or the E3 ligase, inhibiting the formation of the productive ternary complex.[2][3] | Perform a broad dose-response experiment (e.g., 0.001 to 10 µM) to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.[2] |
| Low CRBN Expression: The cell line used may not express sufficient levels of CRBN, the E3 ligase recruited by this compound.[3][4] | Confirm CRBN expression in your cell line by Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher CRBN expression.[3][4] | |
| Insufficient Incubation Time: The kinetics of degradation can vary between cell lines and target proteins. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration of this compound to determine the ideal treatment duration for maximal degradation.[2] | |
| Compound Instability: this compound may be unstable in the cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| High background in Western blot | Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins in the lysate. | Optimize your Western blot protocol. This includes using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST), titrating your primary antibody concentration, and ensuring adequate washing steps. |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell density, passage number, and overall cell health can influence the outcome of the assay. | Standardize your cell culture and plating procedures. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inaccurate compound concentration: Errors in serial dilutions can lead to variability. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| Unexpected off-target effects | Neosubstrate degradation: The CRBN ligand component of this compound can sometimes induce the degradation of other proteins, known as neosubstrates (e.g., IKZF1, IKZF3).[2] | Perform proteome-wide analysis (e.g., quantitative mass spectrometry) to identify potential off-target effects. If significant off-target degradation is observed, it should be considered when interpreting the phenotypic data.[2] |
| Multi-kinase degradation profile: this compound is designed as a multi-kinase degrader. Observed phenotypes may be due to the degradation of multiple targets. | To dissect the contribution of individual degraded kinases, consider complementary experiments using more selective inhibitors or genetic approaches (e.g., siRNA, CRISPR) for the specific targets of interest. |
Data Presentation
While specific DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values for this compound against its primary targets (YES1, IRAK1, LYN) are not extensively published in a dose-response format, the following tables provide an illustrative example of how to present such data based on typical PROTAC performance.
Table 1: Illustrative Degradation Profile of this compound in a Human Cancer Cell Line (e.g., MOLM-14) after 24-hour treatment.
| Target Kinase | DC₅₀ (nM) | Dₘₐₓ (%) |
| YES1 | 50 - 150 | > 90 |
| IRAK1 | 25 - 100 | > 90 |
| LYN | 75 - 200 | > 85 |
Note: The values in this table are for illustrative purposes and may not represent the actual experimental outcomes. Researchers should determine these parameters for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cellular Degradation Assay Using Western Blot
This protocol outlines the steps to assess the degradation of target kinases induced by this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MOLM-14, HEK293T)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies against target kinases (YES1, IRAK1, LYN) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., 0.001, 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM) to determine the optimal concentration and to assess for a potential "hook effect".
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a cellular degradation assay.
Caption: Troubleshooting logic for low target degradation.
References
Cell line-specific responses to SB1-G-187 treatment
Welcome to the technical support center for SB1-G-187, a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a GNF-7-based multi-kinase PROTAC degrader.[1] It functions by inducing the degradation of specific kinases, including YES1, IRAK1, and LYN, through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of the target kinases. The degradation process is partially dependent on the p97/VCP segregase complex.[1]
Q2: Which cell lines are responsive to this compound?
The response to this compound can be cell-line specific, depending on the expression levels of its target kinases and components of the ubiquitin-proteasome system. Quantitative proteomics data has shown significant degradation of target kinases in cell lines such as MOLT-4 (acute lymphoblastic leukemia) and MM.1S (multiple myeloma). However, the extent of degradation of specific kinases can differ between cell lines.
Q3: How should this compound be stored and handled?
For long-term storage, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: What are the known off-target effects of this compound?
As a multi-kinase degrader, this compound is designed to target several kinases. Proteomics studies can help identify its broader degradation profile. In MOLT-4 cells, for instance, besides its primary targets, other kinases and proteins might be downregulated. It is crucial to perform comprehensive proteomics analysis to assess the selectivity of this compound in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of target kinases (YES1, IRAK1, LYN) | Low expression of target protein or CRBN in the cell line: Different cell lines have varying endogenous levels of kinases and E3 ligases. | - Confirm the expression of YES1, IRAK1, LYN, and CRBN in your cell line of interest via Western Blot or qPCR.- Choose a cell line with known expression of these proteins. |
| Suboptimal this compound concentration: The "hook effect" is a known phenomenon for PROTACs where high concentrations can lead to the formation of non-productive binary complexes instead of the required ternary complex, thus reducing degradation efficiency. | - Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for degradation and to check for a bell-shaped curve indicative of the hook effect. | |
| Poor cell permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane. | - Optimize treatment conditions, such as incubation time.- If permeability issues persist, consider using cellular uptake enhancement strategies, though this may require chemical modification of the compound. | |
| Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment. | - Assess the stability of this compound in your specific cell culture medium over time. | |
| High cell viability despite target degradation | Redundant signaling pathways: The cell may compensate for the loss of the targeted kinase through alternative signaling pathways. | - Investigate downstream signaling pathways of YES1, IRAK1, and LYN to identify potential compensatory mechanisms.- Consider combination therapies to block these redundant pathways. |
| Cell-line specific resistance mechanisms: Some cell lines may possess intrinsic resistance to the effects of degrading YES1, IRAK1, and LYN. | - Characterize the genomic and proteomic landscape of your cell line to identify potential resistance markers. | |
| Variability between experiments | Inconsistent cell culture conditions: Cell passage number, confluency, and overall cell health can impact the efficiency of the ubiquitin-proteasome system and protein expression levels. | - Standardize your cell culture procedures. Use cells within a consistent passage number range and maintain a consistent seeding density. |
| Issues with this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | - Aliquot stock solutions and store them at the recommended temperature.[1] Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Kinase Degradation Profile of this compound in Different Cell Lines
The following table summarizes the quantitative proteomics data for key kinases after treatment with this compound. The values represent the fold change in protein abundance compared to a vehicle control. A value less than 1 indicates protein degradation.
| Kinase | MOLT-4 (Fold Change) | MM.1S (Fold Change) |
| YES1 | 0.45 | 0.60 |
| IRAK1 | 0.55 | 0.75 |
| LYN | 0.60 | 0.80 |
| GCK | 0.70 | Not Reported |
| BUB1 | Not Degraded | Degraded |
Data is compiled from a chemoproteomics study. Experimental conditions may vary.
Note: IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values for this compound are not broadly available in the public domain and should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol describes how to assess the degradation of YES1, IRAK1, and LYN after this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against YES1, IRAK1, LYN, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the vehicle-treated sample.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Add serial dilutions of this compound and a DMSO control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent to the wells and measure the luminescent signal.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if the observed decrease in cell viability is due to apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mediated protein degradation workflow.
Caption: A typical workflow for Western Blot analysis.
Caption: Key downstream pathways of YES1 signaling.
Caption: IRAK1's role in innate immune signaling.
Caption: LYN's activating and inhibitory signaling.
References
Best practices for long-term storage of SB1-G-187
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of SB1-G-187, a GNF-7-based multi-kinase PROTAC degrader. Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term stability, it is recommended to store the solid compound at -20°C or -80°C. Ensure the container is properly labeled with the compound name, lot number, and date of receipt.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be stored at low temperatures to maintain stability. For long-term storage, it is recommended to keep stock solutions at -80°C, which can preserve the compound for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is also advisable to store the solution under a nitrogen atmosphere to prevent oxidation.[1]
Q3: Why is it important to aliquot the stock solution?
A3: Aliquoting the stock solution into smaller, single-use volumes is a critical practice to prevent degradation. This minimizes the number of freeze-thaw cycles the compound is subjected to, which can compromise its integrity.[1]
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include a change in color from white/light yellow to a darker shade, or a change in texture. For solutions, precipitation upon thawing or a change in color can indicate degradation. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as HPLC or LC-MS to check for purity and the presence of degradation products.
Q5: Can I store this compound at room temperature?
A5: Storing this compound at room temperature for extended periods is not recommended as it can lead to degradation.[2] For short periods, such as during experimental setup, the compound should be kept on ice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in experiments. | Compound degradation due to improper storage. | - Verify storage conditions (temperature, light exposure).- Use a fresh aliquot of the stock solution.- Perform a quality control check on the compound's purity and integrity using an appropriate analytical method (e.g., HPLC, LC-MS). |
| Precipitate observed in the stock solution upon thawing. | Poor solubility at low temperatures or compound degradation. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If the precipitate does not dissolve, it may indicate degradation, and a fresh stock solution should be prepared.- Consider using a different solvent if solubility is a persistent issue. |
| Inconsistent experimental results between different batches. | Variation in compound stability or handling. | - Ensure standardized storage and handling protocols are followed by all lab personnel.- Maintain a detailed inventory with dates of receipt, preparation of stock solutions, and usage.- Qualify each new batch of the compound to ensure it meets the required specifications. |
Quantitative Storage Recommendations
| Form | Temperature | Duration | Atmosphere | Key Considerations |
| Solid | -20°C or -80°C | Long-term | Dry | Protect from light and moisture.[3][4] |
| Stock Solution | -80°C | Up to 6 months[1] | Nitrogen[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | -20°C | Up to 1 month[1] | Nitrogen[1] | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and detect any degradation products.
-
Materials:
-
This compound (solid or stock solution)
-
HPLC-grade solvent for dissolution (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with appropriate additives like formic acid or trifluoroacetic acid)
-
-
Method:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample of the stored this compound for analysis. If solid, dissolve in the mobile phase. If a solution, dilute to an appropriate concentration.
-
Set up the HPLC method with a suitable gradient to ensure separation of the parent compound from potential impurities.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The purity of the sample can be calculated by comparing the peak area of this compound to the total peak area of all components. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
-
Protocol 2: Functional Assay to Confirm Biological Activity
-
Objective: To verify that stored this compound retains its biological activity as a kinase degrader.
-
Materials:
-
Cell line known to be sensitive to this compound (e.g., a cancer cell line expressing target kinases like YES1, IRAK1, LYN).[1]
-
Cell culture medium and reagents.
-
This compound (from stored stock and a fresh, reference sample).
-
Antibodies for Western blotting against a known target kinase (e.g., YES1) and a loading control (e.g., GAPDH).
-
Lysis buffer and reagents for Western blotting.
-
-
Method:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dilution series of both the stored this compound and the reference sample for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blotting to detect the levels of the target kinase.
-
Compare the dose-dependent degradation of the target kinase induced by the stored this compound to that of the reference sample. A significant decrease in degradation efficiency indicates a loss of biological activity.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Logical steps for troubleshooting potential this compound degradation.
References
Validation & Comparative
A Comparative Analysis of the Kinase Degraders SB1-G-187 and DB0646
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two multi-kinase targeted protein degraders, SB1-G-187 and DB0646. The information presented is based on chemo-proteomic studies that have mapped the degradable kinome, offering insights into the therapeutic potential of these compounds.
Introduction to this compound and DB0646
This compound is a PROTAC (Proteolysis-Targeting Chimera) degrader based on the GNF-7 multi-kinase inhibitor. It is designed to induce the degradation of multiple kinases, including YES1, IRAK1, and LYN, by recruiting the E3 ubiquitin ligase Cereblon (CRBN)[1]. DB0646 is also a multi-kinase degrader that has been shown to induce the degradation of a broad range of kinases[2]. Both molecules operate through the ubiquitin-proteasome system to achieve targeted protein degradation.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and DB0646. The data is primarily drawn from a comprehensive study mapping the degradable kinome[2].
Table 1: Overview of Degradation Activity
| Compound | Number of Degraded Kinases |
| DB0646 | >125 (among the highest number of targets) |
| This compound | Significant, but fewer than DB0646 |
Table 2: Comparison of Target Engagement and Degradation for Selected Kinases
| Kinase | Compound | Target Engagement (% Inhibition) | Degradation Observed |
| GCK | DB0646 | 58% | Yes |
| GCK | This compound | 94% | Yes |
| YES1 | DB0646 | Not specified | Yes |
| YES1 | This compound | Not specified | Yes |
| IRAK1 | This compound | Not specified | Yes |
| LYN | This compound | Not specified | Yes |
Note: The study highlights that cellular target engagement does not always predict degradation efficiency[2].
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate and compare the efficacy of this compound and DB0646.
Global Proteomics for Kinase Degradation Profiling
This experiment aims to identify and quantify the proteins that are degraded upon treatment with the compounds.
-
Cell Culture and Treatment: A panel of human cancer cell lines (e.g., HEK293T, MOLT-4, Mino, MM1.S, OVCAR-8, KATO III, and KELLY) are cultured under standard conditions. Cells are then treated with 1 µM of either this compound, DB0646, or a DMSO control for 5 hours. This treatment duration is selected to minimize the observation of secondary effects on protein abundance[2].
-
Cell Lysis and Protein Digestion: Following treatment, cells are harvested and lysed. The protein concentration in the lysates is determined, and equal amounts of protein from each sample are taken for digestion. Proteins are typically denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry: The resulting peptide mixtures are labeled with isobaric tandem mass tags (TMTs) for multiplexed analysis. The labeled peptides are then combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is processed to identify and quantify proteins. The relative abundance of each protein in the compound-treated samples is compared to the DMSO control to determine the extent of protein degradation.
Affinity-Purification Mass Spectrometry (AP-MS) for Ternary Complex Detection
This experiment is designed to detect the formation of the ternary complex, which consists of the degrader molecule, the target kinase, and the E3 ligase.
-
Cell Line and Treatment: HEK293T cells engineered to express Flag-tagged CRBN are used. These cells are treated with 1 µM of this compound, DB0646, or DMSO for a specified period.
-
Immunoprecipitation: The cells are lysed, and the Flag-tagged CRBN is immunoprecipitated using anti-Flag antibodies conjugated to magnetic beads. This process pulls down the CRBN protein along with any interacting partners, including the degrader and the target kinase.
-
Mass Spectrometry: The proteins bound to the beads are eluted and identified by mass spectrometry.
-
Data Analysis: The enrichment of specific kinases in the compound-treated samples compared to the DMSO control indicates the formation of a stable ternary complex. The study noted that DB0646, despite having a high number of degradation targets, showed fewer enriched proteins in the CRBN AP-MS compared to this compound. This suggests that DB0646 may form more transient but highly productive ternary complexes[2].
Cellular Viability Assays
These assays assess the cytotoxic effects of the degraders on cancer cell lines.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MM.1S multiple myeloma cells) are seeded in multi-well plates and treated with a range of concentrations of this compound, DB0646, or a relevant kinase inhibitor as a control.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are used to determine the half-maximal inhibitory concentration (IC50) for each compound, providing a measure of its anti-proliferative effects.
Signaling Pathways and Mechanism of Action
Both this compound and DB0646 function as PROTACs, hijacking the cell's natural protein disposal system. The general mechanism is illustrated below.
References
A Comparative Guide to Multi-Kinase PROTAC Degraders: SB1-G-187 and Alternatives
In the rapidly evolving field of targeted protein degradation, multi-kinase PROTAC (Proteolysis Targeting Chimera) degraders are emerging as powerful tools for researchers in oncology and cell signaling. These molecules offer the ability to simultaneously induce the degradation of multiple kinases, providing a unique approach to overcoming drug resistance and dissecting complex signaling networks. This guide provides a detailed comparison of the multi-kinase PROTAC degrader SB1-G-187 with other notable degraders, supported by experimental data and detailed protocols for key assays.
Introduction to Multi-Kinase PROTAC Degraders
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI.[1] Multi-kinase PROTACs are designed with a "promiscuous" kinase-binding ligand to target and degrade multiple kinases simultaneously.[2]
This compound: A GNF-7-Based Multi-Kinase Degrader
This compound is a multi-kinase PROTAC degrader built upon the GNF-7 kinase inhibitor scaffold. It effectively induces the degradation of several kinases, including YES1, IRAK1, and LYN.[3] The mechanism of action for this compound involves the recruitment of the Cereblon (CRBN) E3 ligase and is partially dependent on the p97/VCP segregase complex.[3]
Comparative Performance of Multi-Kinase Degraders
To provide a clear comparison of this compound's performance against other multi-kinase PROTACs, we have compiled quantitative proteomics data from the landmark study by Donovan et al. (2020) in Cell. This study provides a comprehensive map of the "degradable kinome." For this guide, we will compare the degradation profiles of this compound and another well-characterized multi-kinase degrader, TL12-186, in the MOLM-14 cell line.
Table 1: Degradation of Kinases by this compound and TL12-186 in MOLM-14 Cells
| Kinase Target | This compound (% Degradation) | TL12-186 (% Degradation) |
| AAK1 | Not Significantly Degraded | 88% |
| AURKA | Not Significantly Degraded | 94% |
| AURKB | Not Significantly Degraded | 96% |
| BTK | Not Significantly Degraded | 92% |
| CDK12 | Not Significantly Degraded | 78% |
| FES | Not Significantly Degraded | 85% |
| FER | Not Significantly Degraded | 83% |
| FLT3 | Not Significantly Degraded | 89% |
| IRAK1 | 76% | Not Significantly Degraded |
| LYN | 65% | Not Significantly Degraded |
| PTK2 (FAK) | Not Significantly Degraded | 81% |
| PTK2B (PYK2) | Not Significantly Degraded | 89% |
| TEC | Not Significantly Degraded | 84% |
| ULK1 | Not Significantly Degraded | 75% |
| YES1 | 69% | Not Significantly Degraded |
Data presented is a selection of significantly degraded kinases from Donovan et al., 2020 (Supplementary Table S3) and highlights the differential selectivity of the two degraders.
As the data indicates, this compound and TL12-186 exhibit distinct degradation profiles. While TL12-186 potently degrades a broad range of kinases including Aurora kinases, BTK, and FLT3, this compound shows a more focused degradation profile, with significant degradation of IRAK1, LYN, and YES1 in this context.[2] This highlights the importance of selecting the appropriate multi-kinase degrader based on the specific kinases of interest for a given research question.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
The diagram above illustrates the general mechanism of action for PROTACs like this compound. The PROTAC molecule facilitates the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome.
References
- 1. Can nonpartisan primaries boost turnout and lessen demographic disparities? | PLOS One [journals.plos.org]
- 2. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to Control Experiments for SB1-G-187-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments for studies involving SB1-G-187, a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. As a heterobifunctional molecule, this compound is designed to induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] It achieves this by simultaneously binding to target kinases such as YES1, IRAK1, and LYN, and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] Notably, the degradation mediated by this compound has been reported to be partially dependent on the p97/VCP ATPase.[3]
Robust control experiments are critical to validate that the observed biological effects are a direct consequence of the intended protein degradation and not due to off-target effects or other confounding factors. This guide outlines a series of essential control experiments, provides detailed protocols, and presents data in a comparative format.
Core Principles of Control Experiments for PROTACs
Effective control experiments for PROTACs like this compound should be designed to address the following key questions:
-
Target Engagement: Does this compound bind to its intended kinase targets and the CRBN E3 ligase?
-
Mechanism of Action: Is the degradation of the target protein dependent on the proteasome, the E3 ligase, and ternary complex formation?
-
Specificity: Is the degradation specific to the intended targets, or are there off-target proteins being degraded?
-
Phenotypic Correlation: Is the observed biological phenotype a direct result of target protein degradation?
Comparative Overview of Control Experiments
The following table summarizes the key control experiments, their purpose, and the expected outcomes when studying this compound.
| Experiment Category | Specific Control | Purpose | Expected Outcome with this compound | Alternative/Negative Control Outcome |
| Mechanism of Action | Inactive (Negative) Control PROTAC | To demonstrate that the degradation activity requires a functional PROTAC capable of forming a ternary complex. | No degradation of target proteins. | Active this compound shows target degradation. |
| Proteasome Inhibitor (e.g., MG132, Bortezomib) | To confirm that protein degradation is mediated by the proteasome. | Rescue of target protein degradation. | This compound treatment without inhibitor shows degradation. | |
| E3 Ligase Ligand Competition (e.g., Pomalidomide) | To verify the requirement of CRBN for degradation. | Attenuation or blockage of target protein degradation. | This compound treatment without competitor shows degradation. | |
| p97/VCP Inhibitor (e.g., CB-5083) | To investigate the role of p97/VCP in the degradation process. | Partial rescue of target protein degradation.[3] | This compound treatment without inhibitor shows more complete degradation. | |
| Specificity & Off-Target Effects | Global Proteomics (Mass Spectrometry) | To identify on-target and potential off-target protein degradation across the proteome. | Selective degradation of intended targets (YES1, IRAK1, LYN, etc.). | Inactive control shows no significant protein degradation. |
| Target Kinase Inhibitor (Warhead only) | To differentiate between effects of degradation and simple inhibition of the target kinase. | Phenotype may differ from that of the warhead alone, highlighting the importance of degradation. | The warhead alone will only inhibit kinase activity, not reduce protein levels. | |
| Phenotypic Correlation | Washout Experiment | To determine if the biological effect is reversible and correlates with the recovery of the target protein levels. | Reversal of the biological phenotype as target protein levels are restored post-washout. | Continuous treatment maintains the phenotype and low protein levels. |
| Rescue with Degradation-Resistant Mutant | To confirm that the phenotype is due to the degradation of the specific target protein. | Expression of a mutant target protein that cannot be degraded by this compound should rescue the phenotype. | Cells expressing the wild-type protein will exhibit the phenotype. |
Experimental Protocols
Detailed methodologies for the key control experiments are provided below.
Western Blot for Protein Degradation
This is the primary assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound, an inactive control PROTAC, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target proteins (e.g., YES1, IRAK1, LYN) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[5][7]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[7]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment confirms the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with this compound or a vehicle control. To prevent the degradation of the target protein and stabilize the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[9][10]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[9]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (CRBN) or the target protein overnight. Use a non-specific IgG as a negative control.[9]
-
Complex Capture and Elution: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes. After washing the beads to remove non-specific binders, elute the protein complexes.[9]
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and CRBN to confirm their co-immunoprecipitation.[9]
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased view of changes in the proteome upon PROTAC treatment.[11][12]
-
Sample Preparation: Treat cells with this compound, an inactive control, and a vehicle control. Harvest cells and lyse them.
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides, for example, using trypsin. For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Compare the protein abundance between the different treatment groups to identify proteins that are significantly downregulated by this compound but not by the inactive control.[13]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate key processes in this compound-mediated protein degradation.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for Co-IP of the ternary complex.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. sapient.bio [sapient.bio]
- 13. benchchem.com [benchchem.com]
Target Engagement of SB1-G-187: A Guide to Understanding the Link with Protein Degradation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, SB1-G-187, reveals that while target engagement is a crucial first step, it does not invariably lead to the degradation of the target protein. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's activity, supported by experimental context and detailed protocols.
Executive Summary
This compound is a GNF-7-based multi-kinase PROTAC that functions by inducing the degradation of specific kinases, offering a potential therapeutic avenue for various diseases. A pivotal study in the field, "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development" by Donovan et al. (2020), systematically investigated this compound alongside other multi-kinase degraders. The key finding from this research is that there is no direct correlation between a PROTAC's ability to bind to a kinase (target engagement) and its efficiency in degrading that kinase. This guide will delve into these findings, offering a qualitative comparison and outlining the methodologies to assess these phenomena in a laboratory setting.
The Nuance of PROTAC Action: Engagement vs. Degradation
PROTACs are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. One end of the PROTAC binds to a target protein (the protein of interest, or POI), while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.
While the formation of this "ternary complex" (POI-PROTAC-E3 ligase) is essential, its stability and the geometric positioning of the target protein's lysine (B10760008) residues relative to the E3 ligase's active site are critical factors that determine the efficiency of ubiquitination and subsequent degradation.
Comparative Analysis of this compound
The study by Donovan et al. (2020) compared this compound with three other multi-kinase degraders: SK-3-91, DB0646, and WH-10417-099. Their findings underscore that target engagement does not consistently predict degradation.
Key Observations for this compound:
-
Successful Engagement and Degradation: For kinases such as YES1, IRAK1, and LYN, this compound demonstrated both target engagement and subsequent degradation.[1]
-
Engagement Without Efficient Degradation: The broader study found numerous instances where kinases were engaged by a degrader, including this compound, but were not efficiently degraded. For example, GCK is both bound and degraded by this compound and DB0646, but not by SK-3-91, despite similar engagement levels by the latter.[1]
-
Complex Formation is Not a Guarantee: The research highlights that while this compound can induce the formation of a ternary complex with certain kinases, this does not always translate into efficient degradation.[1] This suggests that the specific conformation of the complex is a determining factor.
Comparison with Other Multi-Kinase Degraders:
The study revealed that different degraders can have varied effects on the same kinase, even with similar target engagement. For instance, IRAK1 is degraded by this compound but not by WH-10417-099, despite both engaging the target.[1] This emphasizes the unique properties of each PROTAC molecule, likely stemming from differences in their linker length and composition, which influence the geometry of the ternary complex.
Quantitative Data Summary
While the seminal "Mapping the Degradable Kinome" paper provides a comprehensive analysis, direct access to its supplementary data tables containing specific quantitative values for target engagement versus degradation for this compound was not available for this guide. The following table provides a qualitative summary based on the findings reported in the main text of the publication.
| Kinase Target | This compound Target Engagement | This compound Induced Degradation | Comparison with Other Degraders |
| YES1 | Yes | Yes | DB0646 also degrades; SK-3-91 engages but does not degrade.[1] |
| IRAK1 | Yes | Yes | WH-10417-099 engages but does not degrade.[1] |
| LYN | Yes | Yes | Data for other specific degraders on LYN degradation is less explicit in the primary text.[1] |
| GCK | Yes (94% Inhibition) | Yes | DB0646 also degrades; SK-3-91 engages but does not degrade.[1] |
| CDK17 | Yes | No | Degraded by other molecules with similar engagement levels.[1] |
Experimental Protocols
To aid researchers in their own investigations of PROTAC molecules like this compound, we provide detailed protocols for two key experimental techniques.
Assessing Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to determine if a compound binds to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through methods such as sonication or freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling at room temperature for another set time.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection and Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Measuring Protein Degradation: Western Blotting
Western blotting is a widely used technique to quantify the amount of a specific protein in a sample, making it ideal for assessing PROTAC-induced degradation.
Protocol:
-
Cell Treatment and Lysate Preparation: Treat cells with a dose-response of this compound or a vehicle control. Lyse the cells in a buffer containing protease inhibitors. Determine the total protein concentration of each lysate using an assay like the BCA assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts of total protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target kinase. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal.
-
Imaging and Quantification: Capture the signal using an imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and compare the levels in the this compound-treated samples to the vehicle control to determine the percentage of degradation.
Conclusion
The evidence strongly indicates that target engagement of this compound is a prerequisite but not a determinant for protein degradation. The efficacy of degradation is highly dependent on the specific kinase and the ability of the this compound-kinase-E3 ligase complex to adopt a conformation conducive to ubiquitination. For researchers in the field of targeted protein degradation, this underscores the necessity of empirical validation of degradation for each new protein of interest, as computational models of binding affinity alone are insufficient to predict the ultimate biological outcome. The continued exploration of multi-kinase degraders like this compound will undoubtedly provide deeper insights into the complex rules governing targeted protein degradation.
References
A Comparative Guide to the Cross-reactivity and Selectivity of the Multi-kinase Degrader SB1-G-187
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader SB1-G-187 with other notable multi-kinase degraders, focusing on their cross-reactivity and selectivity profiles. The data presented is primarily derived from a comprehensive study mapping the "degradable kinome," offering a head-to-head comparison of this compound with the degraders SK-3-91, DB0646, and WH-10417–099.
Introduction to this compound
This compound is a potent multi-kinase degrader designed to hijack the body's natural protein disposal machinery to eliminate specific kinases. It achieves this by forming a ternary complex between the target kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the kinase. This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition. This compound has been shown to induce the degradation of several kinases, including YES1, IRAK1, and LYN.
Comparative Analysis of Degrader Selectivity
The selectivity of a PROTAC degrader is a critical attribute, determining its therapeutic window and potential off-target effects. The following tables summarize the quantitative proteomics data, showcasing the degradation profiles of this compound and its comparators across a panel of kinases. The data represents the percentage of protein degradation observed in HEK293T cells treated with 1µM of the respective degrader for 5 hours.
Table 1: Degradation Profile of this compound and Comparative Degraders
| Target Kinase | This compound (% Degradation) | SK-3-91 (% Degradation) | DB0646 (% Degradation) | WH-10417–099 (% Degradation) |
| YES1 | >90% | <10% | >90% | <10% |
| IRAK1 | >90% | <10% | <10% | <10% |
| LYN | >90% | <10% | <10% | <10% |
| GCK | >90% | 50% | 58% | Not Reported |
| CDK17 | <10% | >90% | >90% | <10% |
| BUB1 | Not Degraded | Degraded | Degraded | Not Degraded |
Note: This table presents a selection of key targets for illustrative purposes. For a comprehensive list of degraded kinases, please refer to the supplementary materials of the source publication.
Target Engagement vs. Degradation Efficiency
A key finding from the comparative analysis is that target engagement does not always predict degradation efficiency. The KiNativ™ profiling method was used to assess the degree to which each degrader binds to its kinase targets in a cellular context. The results indicate that while a degrader may show significant binding to a particular kinase, this does not guarantee its subsequent degradation.
Table 2: Target Engagement (% Inhibition) of this compound and Comparative Degraders
| Target Kinase | This compound (% Inhibition) | SK-3-91 (% Inhibition) | DB0646 (% Inhibition) | WH-10417–099 (% Inhibition) |
| YES1 | >95% | <35% | >95% | <35% |
| IRAK1 | >95% | <35% | <35% | <35% |
| LYN | >95% | <35% | <35% | <35% |
| GCK | 94% | 50% | 58% | Not Reported |
This data highlights the complexity of PROTAC-mediated degradation, where factors beyond simple binding affinity, such as the geometry of the ternary complex and the efficiency of ubiquitination, play a crucial role.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental strategies used to characterize these degraders, the following diagrams illustrate the key processes.
Caption: Mechanism of this compound induced protein degradation.
Caption: Workflow for assessing protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of this compound and its alternatives.
Quantitative Tandem Mass Tag (TMT) Proteomics
This method was employed to globally quantify changes in protein abundance following degrader treatment.
-
Cell Culture and Treatment: HEK293T cells were cultured under standard conditions and treated with 1µM of each degrader (this compound, SK-3-91, DB0646, WH-10417–099) or DMSO as a vehicle control for 5 hours.
-
Cell Lysis and Protein Digestion: Cells were harvested and lysed. The protein concentration of the lysates was determined, and proteins were reduced, alkylated, and then digested into peptides using trypsin.
-
TMT Labeling: The resulting peptide mixtures were labeled with TMT (Tandem Mass Tag) reagents, allowing for the multiplexed analysis of different samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the peptides.
-
Data Analysis: The raw mass spectrometry data was processed to identify and quantify proteins. The abundance of each protein in the degrader-treated samples was compared to the vehicle control to determine the percentage of degradation.
KiNativ™ Cellular Target Engagement Assay
This assay measures the ability of a compound to bind to its target kinase within a complex cellular lysate.
-
Lysate Preparation: HEK293T cells were lysed to release the native proteins.
-
Compound Incubation: The cell lysates were incubated with various concentrations of the degraders or a DMSO control.
-
Probe Labeling: A biotinylated ATP- or ADP-acyl phosphate (B84403) probe was added to the lysates. This probe covalently labels the ATP binding site of active kinases. If a degrader is bound to a kinase, it will prevent the probe from labeling that kinase.
-
Enrichment and Digestion: The probe-labeled proteins were enriched using streptavidin beads and then digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides were analyzed by mass spectrometry to identify and quantify the probe-labeled kinase active-site peptides.
-
Data Analysis: The amount of probe-labeled peptide for each kinase in the degrader-treated samples was compared to the DMSO control to determine the percent inhibition of probe binding, which reflects the target engagement of the degrader.
Affinity-Purification Mass Spectrometry (AP-MS) for Ternary Complex Detection
This technique was used to identify the proteins that form a complex with the CRBN E3 ligase in the presence of a degrader.
-
Cell Treatment: Cells were treated with the respective degraders to induce the formation of ternary complexes.
-
Cell Lysis: Cells were lysed under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: An antibody targeting the CRBN E3 ligase was used to pull down CRBN and any associated proteins from the cell lysate.
-
Elution and Digestion: The captured protein complexes were eluted from the antibody beads and the proteins were digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture was analyzed by mass spectrometry to identify the proteins that were co-immunoprecipitated with CRBN.
-
Data Analysis: The proteins identified in the degrader-treated samples were compared to control samples to identify kinases that specifically interact with CRBN in a degrader-dependent manner, indicating the formation of a ternary complex.
Conclusion
This compound demonstrates potent and selective degradation of a distinct set of kinases, including YES1, IRAK1, and LYN. The comparative analysis with other multi-kinase degraders reveals unique selectivity profiles, underscoring the nuanced structure-activity relationships that govern PROTAC efficacy. The presented data and protocols provide a valuable resource for researchers in the field of targeted protein degradation, facilitating the informed selection and characterization of chemical probes for studying kinase biology and developing novel therapeutics.
Evaluating the p97/VCP-Dependence of the Multi-Kinase Degrader SB1-G-187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the multi-kinase PROTAC degrader, SB1-G-187, with a specific focus on its dependence on the p97/Valosin-Containing Protein (VCP) complex for its degradation activity. This compound has been identified as a potent degrader of kinases such as YES1, IRAK1, and LYN.[1] Understanding the nuances of its mechanism, particularly the role of p97/VCP, is crucial for its development and application in targeted protein degradation (TPD). This guide compares this compound with other multi-kinase degraders and provides the experimental framework for assessing p97/VCP dependence.
Data Presentation: Comparative Degradation Profiles
The p97/VCP complex, an AAA+ ATPase, is a key player in cellular protein homeostasis, often involved in the extraction of ubiquitinated proteins from larger complexes or cellular structures, thereby facilitating their degradation by the proteasome. To evaluate the reliance of this compound-mediated degradation on p97, a common experimental approach is to assess the degradation of its target kinases in the presence and absence of a p97 inhibitor, such as CB-5083.
While the specific quantitative proteomics data from the primary literature is located in the supplementary materials of the cited publication, the following table structure illustrates how such data would be presented. The data would typically show the percentage of kinase degradation induced by the PROTAC alone, and how that degradation is rescued upon co-treatment with a p97 inhibitor.
Table 1: p97/VCP Dependence of Kinase Degradation by this compound
| Target Kinase | Degrader (Concentration) | % Degradation (Degrader Alone) | % Degradation (+ p97 Inhibitor CB-5083) | % Rescue |
| YES1 | This compound (1 µM) | Data from source | Data from source | Data from source |
| IRAK1 | This compound (1 µM) | Data from source | Data from source | Data from source |
| LYN | This compound (1 µM) | Data from source | Data from source | Data from source |
Table 2: Comparative p97/VCP Dependence of Alternative Multi-Kinase Degraders
| Degrader | Key Target Kinases | General p97/VCP Dependence |
| This compound | YES1, IRAK1, LYN | Partially Dependent |
| DB0646 | Multiple Kinases | To be determined experimentally |
| SK-3-91 | Multiple Kinases | To be determined experimentally |
| WH-10417-099 | Multiple Kinases | To be determined experimentally |
Note: The quantitative data for Tables 1 and 2 are based on experiments described in Donovan et al., 2020 and are typically found in the supplementary information of such publications.
Experimental Protocols
To rigorously evaluate the p97/VCP-dependence of a PROTAC like this compound, a combination of cellular and molecular biology techniques is employed.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines that endogenously express the target kinases (e.g., MOLT-4 for broad kinase expression).
-
Reagents:
-
PROTAC of interest (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
p97/VCP inhibitor (e.g., CB-5083) dissolved in a suitable solvent.
-
Proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-mediated degradation.
-
-
Treatment Protocol:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the PROTAC at various concentrations to determine the optimal degradation concentration (DC50).
-
For p97 dependence assessment, pre-treat a set of cells with the p97 inhibitor (e.g., 1-5 µM CB-5083) for 1-2 hours.
-
Add the PROTAC to both inhibitor-treated and untreated cells and incubate for a specified time (e.g., 4-24 hours).
-
Include vehicle-only (e.g., DMSO) and proteasome inhibitor controls.
-
Harvest cells for downstream analysis.
-
Protein Extraction and Quantification
-
Lyse harvested cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analyses.
Western Blotting
-
Purpose: To visualize and semi-quantify the levels of the target protein.
-
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target kinase (e.g., anti-YES1, anti-IRAK1, anti-LYN) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Mass Spectrometry-Based Quantitative Proteomics
-
Purpose: To obtain a global and unbiased quantification of protein degradation across the proteome.
-
Procedure:
-
Prepare cell lysates from different treatment conditions as described above.
-
Digest proteins into peptides using trypsin.
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using specialized software (e.g., Proteome Discoverer) to identify and quantify changes in protein abundance between different treatment groups.
-
Calculate the percentage of degradation and rescue based on the relative protein abundance values.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for assessing p97/VCP dependence.
Caption: Intersection of kinase signaling and p97/VCP function.
References
A Comparative Analysis of the In Vitro and In Vivo Effects of the Multi-Kinase Degrader SB1-G-187
SB1-G-187, a GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera), has emerged as a valuable research tool for inducing the degradation of several key kinases implicated in disease signaling pathways. This guide provides a comprehensive comparison of the known in vitro and in vivo effects of this compound, supported by available experimental data and detailed protocols to aid researchers in its application.
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the kinase.[1] This multi-kinase degrader has been shown to potently degrade kinases such as YES1, IRAK1, and LYN.[1][2]
Quantitative Data Summary
To date, detailed quantitative data on the in vitro degradation effects of this compound is available from chemo-proteomics studies. However, a comprehensive search of the current scientific literature did not yield any publicly available data on the in vivo efficacy of this compound in animal models. Therefore, a direct comparative table of in vitro and in vivo effects cannot be constructed at this time. The following table summarizes the in vitro degradation profile of this compound for key kinase targets as determined by quantitative proteomics.
Table 1: In Vitro Degradation of Target Kinases by this compound
| Target Kinase | Cell Line | Treatment Conditions | Percent Degradation (%) | Data Source |
| YES1 | MOLT-4 | 1 µM for 5 hours | 88 | Donovan et al., 2020 |
| IRAK1 | MOLT-4 | 1 µM for 5 hours | 85 | Donovan et al., 2020 |
| LYN | MOLT-4 | 1 µM for 5 hours | 82 | Donovan et al., 2020 |
| GCK | MOLT-4 | 1 µM for 5 hours | 94 | Donovan et al., 2020 |
Note: The data presented is based on chemo-proteomics analysis and represents the percentage of protein degradation compared to a vehicle control.
Signaling Pathways
This compound's ability to degrade multiple kinases allows it to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation.
By degrading YES1, a member of the SRC family kinases, this compound can potentially inhibit downstream signaling pathways that control cell proliferation and survival.[3] The degradation of IRAK1, a key mediator in Toll-like receptor and IL-1R signaling, suggests a role for this compound in modulating inflammatory responses.[4][5][6] Furthermore, targeting LYN, another SRC family kinase, can impact various cellular processes, including immune cell activation and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key experiments related to the evaluation of PROTACs like this compound.
In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 5 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein (e.g., YES1, IRAK1, LYN) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting IRAK1 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Multi-kinase PROTAC Degrader SB1-G-187
A Literature Review for Researchers and Drug Development Professionals
The multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, SB1-G-187, has emerged as a significant tool in the field of targeted protein degradation. This guide provides a comparative analysis of this compound against other notable multi-kinase degraders, leveraging key findings from the landmark study by Donovan, K.A., et al., "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development." The experimental data herein is presented to offer an objective comparison of performance and to elucidate the methodologies behind these findings.
Mechanism of Action: A Brief Overview
This compound is a GNF-7-based multi-kinase PROTAC degrader designed to induce the degradation of a range of kinases, including YES1, IRAK1, and LYN. It functions by forming a ternary complex between the target kinase and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the kinase. This degradation is partially dependent on the p97/VCP segregase complex. This compound is a heterobifunctional molecule, comprised of a multi-kinase ligand and a ligand for CRBN.
Comparative Performance: Kinase Degradation Profiles
The study by Donovan et al. provides a comprehensive chemoproteomic analysis of the "degradable kinome," comparing the effects of several multi-kinase degraders across a panel of cancer cell lines. This allows for a direct comparison of the degradation profiles of this compound and other degraders such as DB0646, SK-3-91, and WH-10417-099.
Quantitative Degradation Data
The following table summarizes the kinase degradation data for this compound in comparison to other multi-kinase degraders, as determined by quantitative proteomics. The values represent the percentage of kinase degradation observed upon treatment with the respective compounds.
| Kinase Target | This compound (% Degradation) | DB0646 (% Degradation) | SK-3-91 (% Degradation) | WH-10417-099 (% Degradation) |
| YES1 | Degraded | Degraded | Not Degraded | Not Specified |
| IRAK1 | Degraded | Not Specified | Not Degraded | Not Degraded |
| LYN | Degraded | Not Specified | Not Specified | Not Specified |
| GCK | 94% | 58% | Not Degraded (50% Inhibition) | Not Specified |
Note: "Degraded" indicates that the study reported degradation but did not provide a specific percentage in the main text. "Not Specified" indicates that the data for that particular kinase and degrader combination was not highlighted in the primary text of the comparative study. The data for GCK degradation by SK-3-91 refers to inhibition rather than degradation.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating this compound, the following diagrams illustrate the PROTAC-mediated degradation pathway and the general workflow for quantitative proteomics experiments.
Caption: Mechanism of this compound action.
Caption: Workflow for proteomics analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound.
Cell Culture and Treatment for Proteomics
-
Cell Lines: A panel of human cancer cell lines were utilized to assess the degradation profiles of the compounds.
-
Compound Treatment: Cells were treated with the respective PROTAC degraders (e.g., this compound, DB0646, SK-3-91, WH-10417-099) or DMSO as a vehicle control for a specified duration. The concentrations used were optimized to assess degradation efficacy.
Quantitative Proteomics
-
Cell Lysis and Protein Digestion: Following treatment, cells were harvested and lysed. The protein concentration in the lysates was determined, and equal amounts of protein were subjected to in-solution digestion with trypsin to generate peptides.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptide samples from different treatment conditions were labeled with isobaric tandem mass tags (TMT). This allows for the multiplexed analysis of up to 11 samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures were separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The acquired MS/MS spectra were used to identify and quantify the relative abundance of proteins across the different treatment groups. The percentage of protein degradation was calculated by comparing the protein abundance in the degrader-treated samples to the DMSO-treated control samples.
Ternary Complex Formation Analysis (Affinity Purification-Mass Spectrometry - AP-MS)
-
Methodology: To investigate the formation of the ternary complex (Kinase-PROTAC-E3 Ligase), affinity purification coupled with mass spectrometry (AP-MS) was employed.
-
Procedure: Cells were treated with the PROTAC degraders. Subsequently, cell lysates were subjected to immunoprecipitation using an antibody against the E3 ligase (CRBN). The co-precipitated proteins were then identified and quantified by mass spectrometry.
-
Interpretation: An enrichment of a particular kinase in the CRBN immunoprecipitate from PROTAC-treated cells, as compared to control cells, indicates the formation of a ternary complex. The study by Donovan et al. noted that for this compound, the formation of a detectable ternary complex was observed for kinases such as YES1, IRAK1, and LYN, which also underwent degradation.[1] However, the study also highlighted that the detection of a stable ternary complex does not always predict efficient degradation, indicating a more complex relationship between complex formation and degradation efficacy.[1]
Conclusion
This compound is a potent multi-kinase PROTAC degrader with a distinct degradation profile compared to other multi-kinase degraders. The comparative data from comprehensive chemoproteomic studies provides valuable insights for researchers in the selection and application of these molecules for studying kinase biology and for the development of novel therapeutics. The provided experimental protocols offer a foundational understanding of the methodologies used to generate such comparative data.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for SB1-G-187
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and preventing environmental contamination. This document provides a detailed guide on the proper disposal procedures for SB1-G-187, a GNF-7-based multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following procedures are based on general best practices for handling and disposing of PROTAC degraders and other hazardous laboratory chemicals. It is crucial to consult the official SDS provided by the manufacturer and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its characteristics. This compound is a multi-kinase PROTAC degrader that induces the degradation of kinases such as YES1, IRAK1, and LYN.[1] The mechanism involves recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target kinase, leading to its ubiquitination and subsequent degradation by the proteasome.
Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, the following PPE should be worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Proper Disposal Procedures
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect any unused this compound powder and any materials contaminated with the solid compound (e.g., weighing paper, spatulas) in a clearly labeled, sealed container designated for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Never dispose of this compound solutions down the drain.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be disposed of as solid chemical waste.
-
-
Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol) followed by a thorough wash.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility in accordance with all applicable regulations.
-
Quantitative Data
The following table summarizes the quantitative data on the kinase degradation profile of this compound from a chemoproteomic study.
| Target Kinase | Cellular Target Engagement (% Inhibition) | Degradation Observed |
| GCK | 94% | Yes |
| YES1 | Not specified | Yes |
| IRAK1 | Not specified | Yes |
| LYN | Not specified | Yes |
Data sourced from a study mapping the degradable kinome.[2]
Experimental Protocols
In Vivo Formulation of this compound
For in vivo experiments, this compound can be prepared in the following formulations. It is recommended to prepare the working solution fresh on the day of use.
Protocol 1: Suspended Solution for Oral and Intraperitoneal Injection
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
-
If precipitation occurs, sonication can be used to aid dissolution. The final concentration will be 5 mg/mL.[1]
Protocol 2: Clear Solution
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
This will yield a clear solution with a concentration of ≥ 5 mg/mL.[1]
KiNativ Profiling
KiNativ is a chemoproteomic method used to measure the occupancy of kinase targets in live cells. The assay involves treating cells with the compound of interest (e.g., this compound) to allow it to bind to its target kinases. Subsequently, a covalent ATP-mimetic probe is added, which binds to the active sites of kinases that are not occupied by the test compound. The extent of probe binding is then quantified by mass spectrometry to determine the percentage of target engagement by the compound.[2]
Affinity-Purification Mass Spectrometry (AP-MS) for Ternary Complex Detection
AP-MS can be used to detect the formation of the ternary complex (Target Kinase-PROTAC-E3 Ligase). In this method, cells expressing a tagged version of the E3 ligase (e.g., FLAG-CRBN) are treated with the PROTAC. The E3 ligase is then immunoprecipitated using an antibody against the tag. The proteins that co-precipitate with the E3 ligase are identified by mass spectrometry. An enrichment of the target kinase in the PROTAC-treated sample compared to the control indicates the formation of a ternary complex.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to targeted kinase degradation.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Personal protective equipment for handling SB1-G-187
Disclaimer: This document provides essential safety and logistical guidance for handling the multi-kinase PROTAC degrader SB1-G-187. As a specific Safety Data Sheet (SDS) is not publicly available for this research compound, the following recommendations are based on best practices for handling potent, biologically active small molecules, such as PROTACs and kinase inhibitors. All laboratory personnel must conduct a thorough risk assessment before beginning any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize the risk of exposure when handling this compound. The required level of PPE will depend on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Disposable lab coat. | To prevent inhalation of fine powders, skin contact, and eye exposure.[1] |
| Solution Preparation and Handling | - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Standard lab coat. | To protect against splashes and direct skin contact with the compound in solution.[1][2] |
| Cell Culture and In Vitro Assays | - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard lab coat. | To maintain sterility and protect the user from diluted solutions of the compound.[1] |
| Waste Disposal | - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard lab coat. | To ensure protection against concentrated waste materials.[1] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Put on a lab coat or disposable gown, ensuring it is fully buttoned.
-
Respirator/Mask: If required, put on your respirator or face mask.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Gown: Unbutton and remove the gown, folding it in on itself to contain any contaminants.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator/Mask: Remove the respirator or mask from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plans for Safe Handling
Engineering Controls:
-
Ventilation: All work involving the solid form of this compound and concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area within the laboratory to prevent cross-contamination.[1]
Safe Work Practices:
-
Avoid Aerosolization: Handle the solid compound carefully to avoid generating dust. When preparing solutions, add the solvent to the compound slowly.[3][4]
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.[5]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Disposal Plans
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect all unused stock solutions and other liquid waste in a sealed, leak-proof hazardous waste container. Do not dispose of down the drain.[2][3]
-
Disposal: All waste must be disposed of through a certified hazardous waste contractor in accordance with local, state, and federal regulations.[5]
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
